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  • Product: 4-Chlorofuro[3,2-c]pyridine hydrochloride
  • CAS: 1187830-64-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Chlorofuro[3,2-c]pyridine Hydrochloride

This guide provides a comprehensive and technically detailed protocol for the synthesis of 4-chlorofuro[3,2-c]pyridine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive and technically detailed protocol for the synthesis of 4-chlorofuro[3,2-c]pyridine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The furo[3,2-c]pyridine scaffold is a key structural motif in a variety of biologically active molecules. This document outlines a robust and reproducible synthetic route, delving into the chemical principles that underpin the experimental choices and offering insights into potential challenges and optimization strategies.

Strategic Approach to the Synthesis

The synthesis of 4-chlorofuro[3,2-c]pyridine hydrochloride is most effectively approached through a multi-step process that involves the initial construction of a furo[3,2-c]pyridin-4-ol precursor, followed by a targeted chlorination and subsequent formation of the hydrochloride salt. This strategy is advantageous as it leverages well-established and high-yielding chemical transformations.

An alternative pathway, involving the synthesis of the parent furo[3,2-c]pyridine, subsequent N-oxidation, and then chlorination, is also a viable option. The choice between these routes may depend on the availability of starting materials and the desired scale of the synthesis. This guide will focus on the more direct approach via the 4-hydroxy intermediate.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a three-stage process, beginning with the construction of the core heterocyclic system, followed by functional group manipulation, and concluding with salt formation.

G cluster_0 Stage 1: Furan Ring Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Salt Formation start Substituted Pyridine Precursor intermediate1 Furo[3,2-c]pyridin-4-ol start->intermediate1 O-Alkylation & Intramolecular Cyclization intermediate2 4-Chlorofuro[3,2-c]pyridine intermediate1->intermediate2 Chlorination with POCl3 final_product 4-Chlorofuro[3,2-c]pyridine HCl intermediate2->final_product Treatment with HCl in Ethanol G Furo[3,2-c]pyridin-4-ol Furo[3,2-c]pyridin-4-ol Pyridinium Phosphate Ester Pyridinium Phosphate Ester Furo[3,2-c]pyridin-4-ol->Pyridinium Phosphate Ester + POCl3 4-Chlorofuro[3,2-c]pyridine 4-Chlorofuro[3,2-c]pyridine Pyridinium Phosphate Ester->4-Chlorofuro[3,2-c]pyridine + Cl-

Exploratory

An In-Depth Technical Guide to the Crystal Structure of 4-Chlorofuro[3,2-c]pyridine Hydrochloride: A Compound of Interest in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Chlorofuro[3,2-c]pyridine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its fused...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorofuro[3,2-c]pyridine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its fused bicyclic core, comprising a furan ring fused to a pyridine ring, presents a versatile scaffold for the synthesis of novel therapeutic agents. The chlorine substituent at the 4-position offers a key site for further chemical modification, making it a valuable building block for creating diverse molecular libraries. Understanding the three-dimensional arrangement of atoms within its crystal lattice is paramount for rational drug design, as it governs the compound's physicochemical properties, such as solubility and stability, and dictates its potential intermolecular interactions with biological targets. This guide provides a comprehensive overview of the structural aspects of 4-Chlorofuro[3,2-c]pyridine hydrochloride, although detailed crystallographic data from single-crystal X-ray diffraction is not currently available in publicly accessible databases. This document will, therefore, focus on the available chemical information, the significance of the furo[3,2-c]pyridine scaffold, and the general principles of crystallographic analysis that would be applied to this molecule.

Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold

The furo[3,2-c]pyridine heterocyclic system is a prominent structural motif in a wide array of biologically active molecules and natural products. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic landscape that can engage in a variety of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions are fundamental to the molecular recognition processes that underpin the therapeutic effects of drugs.

Derivatives of the furo[3,2-c]pyridine core have been investigated for a range of pharmacological activities, including but not limited to:

  • Antiviral agents: The scaffold has been explored for its potential in developing inhibitors of viral replication.

  • Anticancer agents: Certain derivatives have shown promise as cytotoxic agents against various cancer cell lines.

  • Kinase inhibitors: The rigid structure of the furo[3,2-c]pyridine system makes it an attractive starting point for the design of inhibitors targeting the ATP-binding site of kinases, which are crucial regulators of cellular processes.

The hydrochloride salt form of 4-Chlorofuro[3,2-c]pyridine is often utilized to enhance the compound's solubility and stability, which are critical properties for its handling, formulation, and bioavailability in drug development.

Molecular Structure and Properties

While the precise crystal structure remains to be determined, we can infer key molecular features of 4-Chlorofuro[3,2-c]pyridine hydrochloride.

Table 1: General Molecular Properties of 4-Chlorofuro[3,2-c]pyridine Hydrochloride

PropertyValueSource
CAS Number 1187830-64-3Commercial Suppliers
Molecular Formula C₇H₅Cl₂NOCommercial Suppliers
Molecular Weight 190.03 g/mol Commercial Suppliers
Chemical Name 4-Chlorofuro[3,2-c]pyridine hydrochlorideIUPAC Nomenclature

The molecule consists of a planar furo[3,2-c]pyridine ring system. The pyridine nitrogen is protonated due to the hydrochloride salt formation, carrying a positive charge. This protonation significantly influences the electronic distribution within the aromatic system and enhances its hydrogen bonding capabilities. The chloride ion acts as the counter-ion in the crystal lattice. The chlorine atom at the 4-position is a key functional group that can be readily displaced by nucleophiles, allowing for the synthesis of a wide range of derivatives.

Caption: 2D representation of the 4-Chlorofuro[3,2-c]pyridinium cation and the chloride counter-ion.

Hypothetical Crystal Packing and Intermolecular Interactions

Although a definitive crystal structure is not available, we can hypothesize the types of intermolecular interactions that would likely govern the crystal packing of 4-Chlorofuro[3,2-c]pyridine hydrochloride. These interactions are crucial for the stability of the crystal lattice and influence the material's bulk properties.

Key Potential Interactions:

  • Hydrogen Bonding: The protonated pyridinium nitrogen (N-H+) is a strong hydrogen bond donor. It is expected to form a strong hydrogen bond with the chloride anion (Cl-), which is an excellent hydrogen bond acceptor. This N-H+···Cl- interaction would be a primary organizing force in the crystal lattice.

  • Halogen Bonding: The chlorine atom at the 4-position, being an electrophilic region on the halogen, could potentially participate in halogen bonding with nucleophilic atoms in adjacent molecules, such as the furan oxygen or the chloride anion.

  • π-π Stacking: The planar aromatic furo[3,2-c]pyridine rings are likely to engage in π-π stacking interactions. These can be either face-to-face or offset, contributing to the overall stability of the crystal structure.

  • C-H···O and C-H···Cl Interactions: Weaker C-H···O and C-H···Cl hydrogen bonds involving the aromatic C-H groups and the furan oxygen or chloride anions, respectively, would also contribute to the cohesion of the crystal lattice.

G cluster_synthesis Synthesis and Crystallization Workflow cluster_analysis Crystal Structure Determination Workflow Reactants Starting Materials Synthesis Chemical Synthesis of 4-Chlorofuro[3,2-c]pyridine Reactants->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification SaltFormation Hydrochloride Salt Formation Purification->SaltFormation Crystallization Crystallization SaltFormation->Crystallization SingleCrystal Single Crystal Selection Crystallization->SingleCrystal Obtain suitable single crystals XRD X-ray Diffraction Data Collection SingleCrystal->XRD StructureSolution Structure Solution and Refinement XRD->StructureSolution Validation Structure Validation (e.g., CIF check) StructureSolution->Validation

Caption: A generalized workflow for the synthesis, crystallization, and structural determination of a small molecule like 4-Chlorofuro[3,2-c]pyridine hydrochloride.

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of 4-Chlorofuro[3,2-c]pyridine hydrochloride would follow a well-established experimental protocol.

Step 1: Synthesis and Purification

The compound would first be synthesized according to established literature procedures. High purity is crucial for obtaining high-quality crystals. Purification would typically be achieved through techniques such as column chromatography or recrystallization.

Step 2: Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. A variety of crystallization techniques would be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

A range of solvents would be screened to find the optimal conditions for crystal growth.

Step 3: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

Step 4: Structure Solution and Refinement

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is typically done using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final crystal structure is validated using software tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability.

Conclusion and Future Outlook

While the definitive crystal structure of 4-Chlorofuro[3,2-c]pyridine hydrochloride is not yet publicly documented, its importance as a scaffold in medicinal chemistry warrants further investigation. The experimental determination of its crystal structure would provide invaluable insights for drug development professionals. It would enable a deeper understanding of its solid-state properties and facilitate structure-based drug design efforts aimed at developing novel therapeutics. The elucidation of its crystal packing and intermolecular interactions would serve as a foundation for designing new derivatives with improved pharmacological profiles. It is anticipated that future research will lead to the successful crystallization and structural determination of this important heterocyclic compound.

References

As the crystal structure of 4-Chlorofuro[3,2-c]pyridine hydrochloride is not available in the public domain, there are no direct references for its crystallographic data. The references for the synthesis and application of related furo[3,2-c]pyridine derivatives would be found in specialized chemical and medicinal chemistry journals. For general crystallographic principles and databases, the following are authoritative sources:

  • Cambridge Crystallographic Data Centre (CCDC): The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures. [Link]

  • International Union of Crystallography (IUCr): The IUCr provides a wealth of resources on crystallography, including journals and educational materials. [Link]

Foundational

An In-depth Technical Guide to 4-Chlorofuro[3,2-c]pyridine Hydrochloride: Properties, Characterization, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Chlorofuro[3,2-c]pyridine hydrochloride. Given the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Chlorofuro[3,2-c]pyridine hydrochloride. Given the specialized nature of this compound, this document synthesizes data from closely related analogs and foundational chemical principles to offer field-proven insights and robust experimental protocols. The methodologies described are designed to be self-validating, ensuring reliable characterization and handling of this important heterocyclic building block.

Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold

The furo[3,2-c]pyridine core is a significant pharmacophore in modern drug discovery. This heterocyclic system is present in a variety of biologically active molecules, with derivatives showing promise as kinase inhibitors for potential anticancer and anti-inflammatory applications. The introduction of a chlorine atom at the 4-position provides a versatile handle for further chemical modification, typically through nucleophilic substitution reactions. This allows for the construction of diverse molecular libraries, a key strategy in lead optimization. The hydrochloride salt form of the parent molecule enhances its stability and can improve its solubility in polar solvents, facilitating its use in various synthetic and screening protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chlorofuro[3,2-c]pyridine hydrochloride is essential for its effective use in research and development. The following table summarizes its key physical and chemical identifiers.

PropertyValueSource/Justification
CAS Number 1187830-64-3
Molecular Formula C₇H₅Cl₂NO
Molecular Weight 190.03 g/mol
Appearance White to off-white or light yellow crystalline solidInferred from related chloropyridine hydrochlorides.[1][2]
Melting Point Expected in the range of 130-220 °CBased on analogs like 4-chloro-3-(trifluoromethyl)pyridine hydrochloride (~135°C) and 4-chloropyridine hydrochloride (210°C).[2][3] Experimental verification is required.
Solubility Soluble in water, ethanol, and chloroform. Limited solubility in non-polar organic solvents.Based on the general solubility of pyridine hydrochlorides.[4][5]
Storage Store in a cool, dry place, sealed in a dry environment. Hygroscopic.[6]

Chemical Properties and Reactivity

Stability

As a hydrochloride salt, 4-Chlorofuro[3,2-c]pyridine is expected to be relatively stable under standard laboratory conditions. However, prolonged exposure to moisture should be avoided due to its hygroscopic nature.[6] Stability studies on related compounds like 4-aminopyridine have shown long-term stability when stored protected from light and moisture.[7] For quantitative studies, it is advisable to store the compound under an inert atmosphere.

Reactivity

The primary site of reactivity on the 4-Chlorofuro[3,2-c]pyridine core is the carbon atom bearing the chlorine substituent. This position is activated towards nucleophilic aromatic substitution. This reactivity is central to its utility as a synthetic intermediate. Common nucleophiles that can displace the chloride include amines, thiols, and alcohols, allowing for the introduction of a wide range of functional groups.

The pyridine nitrogen can also participate in reactions, such as N-alkylation or N-oxidation, although the electron-withdrawing nature of the fused furo-ring and the chloro-substituent may modulate its basicity and nucleophilicity.

Experimental Protocols for Characterization

The following section provides detailed, step-by-step methodologies for the comprehensive characterization of 4-Chlorofuro[3,2-c]pyridine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Chlorofuro[3,2-c]pyridine hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often a good first choice for hydrochloride salts.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard proton (¹H) spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a standard carbon (¹³C) spectrum using a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H NMR signals and determine the coupling constants (J-values).

    • Assign the peaks to the corresponding protons and carbons in the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignments.

Expected Spectral Features:

  • ¹H NMR: Expect signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the furo- and pyridine- rings will exhibit characteristic chemical shifts and coupling patterns. The proton on the nitrogen will be exchangeable and may appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each of the seven carbon atoms in the furo[3,2-c]pyridine core. The carbon attached to the chlorine will be significantly influenced by its electronegativity. Based on data for pyridine, carbons adjacent to the nitrogen (C2 and C6) are expected to be downfield.[8]

Diagram: NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B Accurately C ¹H NMR Acquisition (400+ MHz) B->C D ¹³C NMR Acquisition C->D E 2D NMR (COSY, HSQC) (Optional, for complex spectra) D->E F Fourier Transform & Phase Correction E->F G Peak Picking & Integration F->G H Structural Assignment G->H

Caption: Workflow for NMR spectral acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation:

    • Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.

    • Employ electrospray ionization (ESI) in positive ion mode, as the pyridine nitrogen is readily protonated.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺). For 4-Chlorofuro[3,2-c]pyridine, the expected monoisotopic mass of the free base is approximately 153.00 g/mol , so the protonated molecule will appear around m/z 154.01. The presence of two chlorine atoms in the hydrochloride salt will result in a characteristic isotopic pattern for the molecular ion of the salt.

    • Analyze the fragmentation pattern to gain further structural information. Common fragmentation pathways for such heterocyclic systems include alpha-cleavage and heterocyclic ring fission.[9]

Diagram: Expected Mass Spectrum Features

MS_Features Compound 4-Chlorofuro[3,2-c]pyridine (Free Base) Protonated_Molecule [M+H]⁺ m/z ~154.01 Compound->Protonated_Molecule ESI+ Fragments Fragment Ions Protonated_Molecule->Fragments Collision-Induced Dissociation

Caption: Ionization and fragmentation in ESI-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound.

Protocol for Purity Analysis by HPLC:

  • Mobile Phase Preparation: A common mobile phase system for pyridine-containing compounds is a gradient of water with 0.1% formic acid or trifluoroacetic acid (Mobile Phase A) and acetonitrile with the same additive (Mobile Phase B).

  • Column: A C18 reverse-phase column is a suitable choice.

  • Instrumentation:

    • Set the column temperature (e.g., 30 °C).

    • Use a UV detector and monitor at a wavelength where the compound has significant absorbance (a preliminary UV scan is recommended; typically in the range of 254-280 nm).

  • Data Analysis:

    • Inject a known concentration of the sample.

    • The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Synthetic Considerations

Proposed Synthetic Approach:

A potential synthesis could involve the chlorination of furo[3,2-c]pyridin-4(5H)-one. Reagents commonly used for such transformations include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10] The resulting 4-chlorofuro[3,2-c]pyridine (free base) can then be converted to the hydrochloride salt by treatment with a solution of HCl in a suitable organic solvent, such as diethyl ether or ethanol.

Purification:

Purification of the final product is critical. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) is a common method for purifying hydrochloride salts. The purity should be confirmed by HPLC and NMR as described in the protocols above. A patent for purifying a related yellow pyridine hydrochloride suggests a process involving thionyl chloride followed by crystallization from absolute ethanol.[11]

Safety and Handling

4-Chlorofuro[3,2-c]pyridine hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on its GHS hazard statements (H302, H315, H319, H335), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

Conclusion

4-Chlorofuro[3,2-c]pyridine hydrochloride is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a framework for its characterization and handling, based on a synthesis of available data and established scientific principles. The provided protocols offer a robust starting point for researchers, and adherence to these methodologies will ensure the generation of reliable and reproducible data. As with any specialized chemical, experimental validation of the proposed properties and methods is a crucial step in its successful application in a research and development setting.

References

  • ResearchGate. 4‐Chloropyridine Hydrochloride. [Link]

  • Organic Syntheses Procedure. A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]

  • Grunewald, G. L., et al. (1999). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 42(1), 118-134. [Link]

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Google Patents. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
  • Krasavin, M., et al. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 14, 2568–2576. [Link]

  • Szelenberger, R., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(23), 7297. [Link]

  • Odyssey Organics. Exploring 4-Chloropyridine Hydrochloride: Properties and Applications. [Link]

  • Allen, L. V., & Erickson, M. A. (1998). Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids. American Journal of Health-System Pharmacy, 55(17), 1804–1809. [Link]

  • Google Patents. CN110642780A - Method for purifying yellow pyridine hydrochloride.
  • Wikipedia. Pyridinium chloride. [Link]

  • Allen, L. V., & Erickson, M. A. (1998). Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 55(17), 1804–1809. [Link]

  • ChemBK. Pyridine Hydrochloride. [Link]

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]

  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. International Journal of Pharmaceutical Compounding, 8(6), 490-492. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Utilizing 4-Chlorofuro[3,2-c]pyridine Hydrochloride in Kinase Assays

Introduction: The Furo[3,2-c]pyridine Scaffold as a Privileged Motif in Kinase Inhibition The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and infla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furo[3,2-c]pyridine Scaffold as a Privileged Motif in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, as central regulators of cellular signaling, represent a large and well-validated class of therapeutic targets.[1] Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds have proven to be particularly fruitful. The pyridine ring, for instance, is a common feature in many FDA-approved kinase inhibitors, valued for its ability to form crucial hydrogen bonds with the kinase hinge region, thereby anchoring the inhibitor in the ATP-binding pocket.[2][3]

The furo[3,2-c]pyridine core is an emerging "privileged scaffold" in medicinal chemistry.[4][5] Its rigid, bicyclic structure provides a well-defined vector for substituents to probe the intricacies of the ATP-binding site. Derivatives of the related furo[3,2-b]pyridine scaffold have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs), demonstrating the potential of this general structure in achieving kinase selectivity.[6][7] This application note provides a detailed guide for researchers on the use of 4-Chlorofuro[3,2-c]pyridine hydrochloride, a representative member of this class, in biochemical kinase assays. While this specific molecule is presented as a model, the principles and protocols described herein are broadly applicable to the characterization of other novel small molecule kinase inhibitors.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Most small molecule kinase inhibitors, including those based on pyridine and fused-pyridine scaffolds, function as ATP-competitive inhibitors. They are designed to occupy the adenosine triphosphate (ATP) binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby interrupting the downstream signaling cascade. The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region.

cluster_0 Kinase ATP-Binding Pocket cluster_1 Cellular Response ATP ATP Kinase Kinase (Active Site) ATP->Kinase Binds ADP ADP Inhibitor 4-Chlorofuro[3,2-c]pyridine Hydrochloride Inhibitor->Kinase Competitively Binds Signal_Off Signaling Cascade OFF Inhibitor->Signal_Off Leads to Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signal_On Signaling Cascade ON Phospho_Substrate->Signal_On start Start: Prepare Reagents step1 Step 1: Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) start->step1 step2 Step 2: Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete ATP) step1->step2 step3 Step 3: Add Kinase Detection Reagent (Convert ADP to ATP, initiate luciferase reaction) step2->step3 end Measure Luminescence (Signal ∝ Kinase Activity) step3->end

Caption: ADP-Glo™ Kinase Assay Workflow.

Experimental Protocol: Determination of IC₅₀ for 4-Chlorofuro[3,2-c]pyridine Hydrochloride

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of 4-Chlorofuro[3,2-c]pyridine hydrochloride against a target kinase. The specific concentrations of kinase, substrate, and ATP should be optimized for the particular kinase of interest. This protocol is adapted from standard luminescence-based kinase assay procedures. [5]

Materials and Reagents
  • 4-Chlorofuro[3,2-c]pyridine hydrochloride (prepared as a 10 mM stock in 100% DMSO)

  • Target Kinase (e.g., PI3K, FMS, CLK2)

  • Kinase Substrate (specific to the kinase)

  • ATP (10 mM stock in nuclease-free water)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a serial dilution of 4-Chlorofuro[3,2-c]pyridine hydrochloride in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution, starting from a 1 mM concentration.

    • For the final assay, these DMSO stocks will be further diluted in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.

  • Kinase Reaction Setup (25 µL total volume per well):

    • In a 96-well plate, add 5 µL of the appropriate compound dilution or DMSO (for positive and negative controls).

    • Add 10 µL of a 2.5x kinase/substrate mixture (prepared in kinase assay buffer).

    • To initiate the reaction, add 10 µL of a 2.5x ATP solution (prepared in kinase assay buffer). The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure competitive inhibition is accurately measured.

    • Controls:

      • Positive Control (100% activity): Kinase + Substrate + ATP + DMSO (no inhibitor).

      • Negative Control (0% activity): Substrate + ATP + DMSO (no kinase).

  • Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Subtract the average luminescence of the negative control from all data points.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Generate IC₅₀ Curve:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value. This can be done using graphing software such as GraphPad Prism or R.

Table 1: Hypothetical IC₅₀ Data for 4-Chlorofuro[3,2-c]pyridine Hydrochloride

Kinase TargetPutative IC₅₀ (nM)Rationale for Selection
CLK150Furo[3,2-b]pyridine derivatives show high selectivity for CLKs. [6][7]
FMS (CSF-1R)120Pyrrolo[3,2-c]pyridine derivatives are potent FMS inhibitors. [8]
PI3Kα450Furo[3,2-c]pyridine scaffold has been evaluated against PI3K. [5]
CDK2>10,000Pyridine-based compounds can be selective; assessing off-target effects is crucial. [9][10]

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High well-to-well variability Inaccurate pipetting; incomplete mixing of reagents.Use calibrated pipettes; ensure thorough mixing after each reagent addition.
Low signal in positive controls Inactive enzyme; suboptimal reaction conditions (buffer, ATP concentration).Verify enzyme activity with a known potent activator or by titration; optimize assay conditions.
High signal in negative controls ATP contamination in reagents; non-enzymatic ATP degradation.Use fresh, high-quality reagents; run a "no ATP" control to check for background signal.
Inconsistent IC₅₀ values Compound precipitation at high concentrations; instability of the compound in the assay buffer.Visually inspect for precipitation; check the solubility of the compound; reduce the highest concentration tested.

Safety and Handling of 4-Chlorofuro[3,2-c]pyridine Hydrochloride

As with any novel chemical entity, 4-Chlorofuro[3,2-c]pyridine hydrochloride should be handled with care. Based on the safety data for the related compound 4-Chloropyridine hydrochloride, the following precautions are recommended. [11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. [14]* Handling: Avoid inhalation of dust and direct contact with skin and eyes. [11][13]Handle in a well-ventilated area, preferably in a chemical fume hood. [13]Wash hands thoroughly after handling. [12]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [11][13]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Chlorofuro[3,2-c]pyridine hydrochloride represents a promising starting point for the development of novel kinase inhibitors. The protocols and guidelines presented in this application note provide a comprehensive framework for the initial biochemical characterization of this and other related compounds. By employing robust and well-validated assay platforms like the ADP-Glo™ system, researchers can reliably determine the potency and selectivity of new chemical entities, paving the way for the development of next-generation targeted therapeutics.

References

  • ResearchGate. 4‐Chloropyridine Hydrochloride. Available from: [Link]

  • PubMed. 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Available from: [Link]

  • PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • ResearchGate. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Available from: [Link]

  • PubMed. Identification of 3,4-disubstituted pyridine derivatives as novel CDK8 inhibitors. Available from: [Link]

  • PMC. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Available from: [Link]

  • PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

  • ACS Publications. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available from: [Link]

  • PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available from: [Link]

  • Taylor & Francis Online. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Available from: [Link]

  • PMC. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]

  • PMC. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available from: [Link]

  • PMC. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available from: [Link]

  • PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Available from: [Link]

  • PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

Sources

Application

The Strategic Application of Chlorofluoropyridines in Modern Medicinal Chemistry: Advanced Application Notes and Protocols

Introduction: The Unparalleled Utility of the Chlorofluoropyridine Scaffold In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone, present in a significant percentage of approved ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unparalleled Utility of the Chlorofluoropyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone, present in a significant percentage of approved pharmaceuticals.[1] The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto this privileged heterocycle has emerged as a powerful tactic to modulate a molecule's physicochemical and pharmacological properties. Chlorofluoropyridines, therefore, represent a class of building blocks with exceptional potential, offering medicinal chemists a versatile platform to fine-tune drug candidates for enhanced efficacy, selectivity, and pharmacokinetic profiles.[1][2]

The presence of both chlorine and fluorine on the pyridine ring is not merely an arbitrary combination. The distinct electronic properties and steric profiles of these halogens provide a unique handle for synthetic manipulation and can profoundly influence biological activity. Fluorine, with its high electronegativity and small size, can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with biological targets.[3][4] Chlorine, a larger and more polarizable halogen, serves as an excellent synthetic handle for cross-coupling reactions, enabling the facile introduction of molecular complexity.[5] This dual functionality makes chlorofluoropyridines highly sought-after intermediates in the synthesis of novel therapeutics across a range of disease areas, including oncology and infectious diseases.[5][6]

This guide provides an in-depth exploration of the application of chlorofluoropyridines in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the strategic use of this important molecular scaffold.

Part 1: The Chlorofluoropyridine Moiety in Action - A Case Study of Sotorasib

The tangible impact of the chlorofluoropyridine scaffold is powerfully illustrated by the development of Sotorasib (brand name Lumakras™), an FDA-approved inhibitor of KRAS G12C, a key driver in many solid tumors.[6][7] The synthesis of Sotorasib utilizes 2,6-dichloro-5-fluoronicotinic acid as a key starting material, highlighting the practical application of this building block in the creation of a life-saving therapeutic.[6]

The Role of the 2,6-Dichloro-5-fluoronicotinoyl Moiety in Sotorasib's Profile:

The carefully chosen substitution pattern on the pyridine ring of Sotorasib is critical to its overall efficacy and drug-like properties.

  • Synthetic Handle: The chlorine atoms at the 2 and 6 positions serve as versatile points for synthetic elaboration. The synthesis of Sotorasib involves the selective displacement of these chlorines to build the complex heterocyclic core of the final drug molecule.[6]

  • Modulation of Physicochemical Properties: The presence of the fluorine atom contributes to the molecule's overall pharmacokinetic profile. Strategic fluorination is a well-established method to enhance properties such as metabolic stability and membrane permeability.[3][4] In the case of Sotorasib, the fluorine on the pyridine ring, in conjunction with other fluorinated motifs in the molecule, contributes to its favorable oral bioavailability.[6]

  • Target Engagement: While the primary binding interactions of Sotorasib with the KRAS G12C protein are driven by other parts of the molecule, the overall electronic landscape created by the chlorofluoropyridine core influences the molecule's conformation and presentation to the target binding site.

The successful development of Sotorasib underscores the immense value of chlorofluoropyridine building blocks in modern drug discovery.

Part 2: Synthesis and Functionalization of Chlorofluoropyridine Scaffolds

The utility of chlorofluoropyridines in medicinal chemistry is intrinsically linked to the robustness and versatility of the synthetic methodologies available for their preparation and subsequent functionalization.

General Synthetic Workflow

The synthesis of functionalized chlorofluoropyridine derivatives typically follows a logical progression, as illustrated in the workflow diagram below. This process often begins with a commercially available or readily synthesized chlorofluoropyridine core, which is then elaborated through a series of chemical transformations to introduce desired pharmacophoric elements.

G start Commercially Available Chlorofluoropyridine functionalization Functionalization Reaction (e.g., Cross-Coupling) start->functionalization Introduction of key fragments diversification Further Diversification (e.g., Amide Coupling, Alkylation) functionalization->diversification Elaboration of side chains final_product Final Bioactive Molecule diversification->final_product Final modifications G cluster_reactants Reactants cluster_catalyst Catalytic System cfp Chlorofluoropyridine product Functionalized Chlorofluoropyridine cfp->product boronic Boronic Acid/Ester (R-B(OR)2) boronic->product pd_cat Palladium Catalyst (e.g., Pd(PPh3)4) pd_cat->product base Base (e.g., K2CO3, Cs2CO3) base->product

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction with a chlorofluoropyridine.

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is critical for introducing amine-containing side chains, which are frequently involved in key hydrogen bonding interactions with biological targets.

Part 3: Experimental Protocols

The following protocols are provided as a general guide for the synthesis and functionalization of chlorofluoropyridine derivatives. It is essential that all reactions are carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chlorofluoropyridine

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a chlorofluoropyridine with a boronic acid.

Materials:

  • Chlorofluoropyridine derivative (1.0 eq)

  • Boronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction flask, add the chlorofluoropyridine derivative, the boronic acid or ester, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the solvent(s) to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient reaction.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. [8]The choice of base can influence the reaction rate and yield.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chlorofluoropyridine

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of a chlorofluoropyridine with an amine.

Materials:

  • Chlorofluoropyridine derivative (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 - 0.05 eq)

  • Ligand (e.g., Xantphos, BINAP, 0.02 - 0.1 eq)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.5 - 2.5 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction flask, add the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent, followed by the chlorofluoropyridine derivative and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminated product.

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Anhydrous solvents and proper handling techniques are essential.

  • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

Part 4: Data Presentation and Structure-Activity Relationships (SAR)

The systematic modification of a chlorofluoropyridine scaffold and the subsequent evaluation of the biological activity of the resulting analogs are central to the process of lead optimization. The data gathered from these studies are used to establish Structure-Activity Relationships (SAR), which guide the design of more potent and selective compounds. [9][10]

Hypothetical SAR Table for a Chlorofluoropyridine-Based Kinase Inhibitor Series

The following table presents hypothetical data for a series of kinase inhibitors based on a 2-amino-5-fluoro-3-chloropyridine scaffold, illustrating how SAR data can be organized and interpreted.

Compound IDR1 GroupR2 GroupKinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
CFP-001 HPhenyl520>10
CFP-002 MethylPhenyl4808.5
CFP-003 H4-Methoxyphenyl2503.2
CFP-004 H3-Aminophenyl850.9
CFP-005 H4-Fluorophenyl1101.5

Interpretation of SAR:

  • R1 Position: The data for CFP-001 and CFP-002 suggest that small alkyl substituents at the R1 position are tolerated but do not significantly improve potency.

  • R2 Position: Modification of the R2 phenyl ring has a significant impact on activity.

    • The introduction of an electron-donating methoxy group at the 4-position (CFP-003) improves both kinase and cellular potency.

    • The placement of a hydrogen bond-donating amino group at the 3-position (CFP-004) leads to a substantial increase in potency, suggesting a key interaction with the target protein.

    • The introduction of a fluorine atom at the 4-position (CFP-005) also enhances activity, potentially through favorable electronic or binding interactions.

This systematic approach allows medicinal chemists to rationally design the next generation of compounds with improved properties.

Conclusion

Chlorofluoropyridines are undeniably a valuable class of building blocks in modern medicinal chemistry. Their unique combination of tunable electronic properties and versatile synthetic handles provides a robust platform for the design and synthesis of novel therapeutic agents. The successful application of chlorofluoropyridine motifs in approved drugs like Sotorasib is a testament to their importance. By understanding the underlying principles of their synthesis, functionalization, and structure-activity relationships, researchers can continue to leverage the power of chlorofluoropyridines to address unmet medical needs.

References

  • Jadhav, G. R., Shaikh, M. U., Pore, D. M., & Tambe, A. S. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 267-308. [Link]

  • Fallacara, A. L., & Fallacara, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(7), 3045. [Link]

  • Lee, H., Lee, S., & Kim, S. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2133-2137. [Link]

  • Wang, Z., Yin, J., & Di, L. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(10), 1648-1656. [Link]

  • Yousef, R. G., Eissa, I. H., Elwan, A., & El-Zahabi, M. A. (2023). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. Azhar Journal of Pharmaceutical Sciences, 68, 64-85. [Link]

  • Hossain, S., & Al-Harrasi, A. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Organic Chemistry, 28. [Link]

  • Coe, P. L., & Sellers, C. T. (1966). Preparation of chlorofluorobenzenes and chlorofluoropyridines by halogen exchange with fused salts. Journal of the Chemical Society C: Organic, 14, 1495-1498. [Link]

  • Shet, M. S., Bhere, D., & Bhat, I. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology, 21(1), 52. [Link]

  • Okano, T. (2005). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. [Link]

  • Akhtar, S., Tiwari, S., Khan, S., Kumar, R., Ahire, A., & Gupta, N. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology, 16(2). [Link]

  • Shaikh, M. U., Jadhav, G. R., & Pore, D. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. [Link]

  • Zhang, Y., & Chen, J. (2006). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Han, J., & Hu, J. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters, 34(1), 107511. [Link]

  • Yousef, R. G., Eissa, I. H., Elwan, A., & El-Zahabi, M. A. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • Thompson, M. J., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(23), 7178. [Link]

  • Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Vasylenko, S., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

  • Drug Hunter. (2025). Top 12 Most Popular Drug Hunter Case Studies of 2024. Drug Hunter. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Cichorek, M., et al. (2020). Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors. Biomedicine & Pharmacotherapy, 129, 110515. [Link]

  • Christodoulou, M. S., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12891. [Link]

  • Al-Harrasi, A., & Hossain, S. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science. [Link]

  • Weires, A. G., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(29), 9942-9948. [Link]

  • Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]

  • Al-Harrasi, A., & Hossain, S. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 28(14), 5530. [Link]

  • De, B. (2016). SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. In QSAR and Drug Design. IntechOpen. [Link]

  • Kumar, P., & Kumar, R. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15064-15086. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Zhang, J. (2015). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7808. [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]

  • Drug Hunter. (2025). Category - Case Studies. Drug Hunter. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyridine. PubChem. [Link]

  • Chen, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(2), 1109-1125. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of the Furopyridine Core in Structure-Activity Relationship (SAR) Studies

Introduction: The Furopyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry The fusion of a π-deficient pyridine ring with a π-excessive furan ring gives rise to the furopyridine bicyclic heterocycle, a sca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furopyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The fusion of a π-deficient pyridine ring with a π-excessive furan ring gives rise to the furopyridine bicyclic heterocycle, a scaffold of burgeoning interest in medicinal chemistry.[1][2] Furopyridine derivatives have demonstrated a broad spectrum of biological activities, including potent inhibition of key oncology targets such as epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and phosphoinositide 3-kinase (PI3Kα).[3][4][5] The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, potentially leading to enhanced protein-ligand interactions. Furthermore, the incorporation of this nitrogen atom generally lowers the lipophilicity of the molecule compared to its benzofuran counterpart, which can favorably impact physicochemical properties like aqueous solubility.

This guide provides a comprehensive overview of synthetic strategies for the derivatization of the furopyridine core, tailored for researchers engaged in structure-activity relationship (SAR) studies. We will delve into detailed protocols for the functionalization of various positions on the furopyridine ring system and discuss the implications of these modifications on biological activity.

Strategic Approaches to Furopyridine Core Synthesis

The generation of a diverse library of furopyridine derivatives for SAR studies commences with a robust and versatile synthesis of the core scaffold. Synthetic strategies can be broadly categorized into two main approaches: construction of the furan ring onto a pre-existing pyridine or, conversely, formation of the pyridine ring from a furan precursor.[2] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

A particularly effective method for accessing substituted furopyridines involves palladium-catalyzed cross-coupling reactions. For instance, a concise four-step synthesis of furo[2,3-b]pyridines bearing functional handles at the 3- and 5-positions allows for subsequent chemoselective cross-coupling reactions, providing a powerful platform for generating diverse analogues.

Below is a generalized workflow for the synthesis and derivatization of a furopyridine core for SAR studies.

SAR_Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization for SAR cluster_evaluation Biological Evaluation Core_Synthesis Synthesis of Furopyridine Core (e.g., from substituted pyridines/furans) Functionalization Introduction of Functional Handles (e.g., Halogens for Cross-Coupling) Core_Synthesis->Functionalization Cross_Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Functionalization->Cross_Coupling Functional_Group_Interconversion Functional Group Interconversion Cross_Coupling->Functional_Group_Interconversion Biological_Screening In vitro Biological Screening (e.g., Kinase Assays, Cytotoxicity) Functional_Group_Interconversion->Biological_Screening SAR_Analysis SAR Analysis and Lead Optimization Biological_Screening->SAR_Analysis SAR_Analysis->Core_Synthesis Iterative Design

Caption: Generalized workflow for furopyridine derivatization and SAR studies.

Derivatization Strategies for SAR Exploration

The strategic introduction of various substituents at different positions of the furopyridine core is paramount for elucidating structure-activity relationships. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor, offering a reliable and versatile means to forge new carbon-carbon and carbon-heteroatom bonds.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for introducing a wide array of aryl and heteroaryl moieties onto a halo-substituted furopyridine core. This reaction is tolerant of a broad range of functional groups, making it ideal for late-stage diversification in a medicinal chemistry campaign.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-furopyridine

This protocol provides a general guideline and may require optimization for specific substrates.

  • Materials:

    • Halo-furopyridine (1.0 equiv)

    • Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

    • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Procedure: a. To a flame-dried Schlenk flask, add the halo-furopyridine, boronic acid derivative, palladium catalyst, and base. b. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. c. Add the degassed solvent system via syringe. d. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS). e. Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. g. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the introduction of terminal alkynes, which can serve as versatile handles for further transformations or as key pharmacophoric elements.

Experimental Protocol: Sonogashira Coupling of a Halo-furopyridine

  • Materials:

    • Halo-furopyridine (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-2 mol%)

    • Base (e.g., triethylamine, diisopropylethylamine)

    • Solvent (e.g., THF, DMF)

  • Procedure: a. To a Schlenk flask, add the halo-furopyridine, palladium catalyst, and CuI. b. Evacuate and backfill with an inert gas. c. Add the degassed solvent and the base, followed by the terminal alkyne. d. Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or LC-MS). e. Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate. f. Purify the residue by column chromatography.

The following diagram illustrates the general scheme for these cross-coupling reactions.

Caption: Palladium-catalyzed derivatization of halo-furopyridines.

Structure-Activity Relationship (SAR) Insights

The derivatization of the furopyridine core at various positions has led to the discovery of potent inhibitors of several disease-relevant targets. The following sections summarize key SAR findings for different classes of furopyridine-based inhibitors.

Furopyridine-Based CDK2 Inhibitors

A study on novel pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors revealed important SAR insights.[1][3] For instance, the presence of a thione group in conjunction with a thiophene moiety was found to enhance antitumor activity against HepG2 and A549 cell lines.[3] Furthermore, a furopyridine derivative incorporating an ester functionality demonstrated superior activity against a colon cancer cell line compared to its pyridine counterparts.[3]

Compound Modification on Furopyridine Core CDK2 IC₅₀ (µM) Antiproliferative Activity (Cell Line) Reference
Compound 14 Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate0.93HCT-116, MCF-7, HepG2, A549[1]
Roscovitine (Reference) N/A0.394N/A[1]
Furopyrimidine-Based EGFR Inhibitors

Furopyrimidines, a closely related scaffold, have been extensively studied as EGFR inhibitors. SAR studies have shown that derivatives with an anilinophenyl linker exhibit higher antiproliferative activity compared to those with a more flexible hydrazide spacer.[7] The rigid conformation of the anilinophenyl linker is thought to position the molecule optimally within the EGFR hinge region, facilitating crucial hydrogen bonding and hydrophobic interactions.[7]

General Structure Linker (X) General Observation on Activity Reference
Furopyrimidine-X-Phenyl-NH-Higher antiproliferative activity (rigid linker)[7]
Furopyrimidine-X-Phenyl-CONHNH-Lower antiproliferative activity (flexible linker)[7]

Conclusion

The furopyridine scaffold represents a highly promising platform for the development of novel therapeutics. Its versatile synthesis and the amenability of the core to a wide range of derivatization strategies, particularly through palladium-catalyzed cross-coupling reactions, make it an attractive starting point for medicinal chemistry programs. The SAR insights gained from the exploration of different substitution patterns have already led to the identification of potent inhibitors of various kinases. The detailed protocols and SAR summaries provided in this guide are intended to empower researchers to efficiently explore the chemical space around the furopyridine core and to accelerate the discovery of new drug candidates.

References

  • Faggal, S. I., Elgammal, W. E., Sonousi, A., Abdou, A. M., & Hassan, R. A. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3‐d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Archiv der Pharmazie. Available at: [Link]

  • Abdel-Rahman, A. A.-H., Shaban, A. K. F., Nassar, I. F., EL-Kady, D. S., Awad, H. M., & El-Sayed, W. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3917. Available at: [Link]

  • El-Sayed, W. A. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Arabian Journal of Chemistry, 10, S2723-S2732. Available at: [Link]

  • Abdel-Rahman, A. A.-H., Shaban, A. K. F., Nassar, I. F., EL-Kady, D. S., Awad, H. M., & El-Sayed, W. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. ResearchGate. Available at: [Link]

  • Hassan, A. A., Shawky, A. M., Mohamed, N. K., & El-Aal, A. A. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(13), 7937-7953. Available at: [Link]

  • Kumar, A., Sharma, S., Sharma, P., & Kumar, V. (2018). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Letters in Drug Design & Discovery, 15(11), 1184-1192. Available at: [Link]

  • Dhara, H. N., Manna, S., & Patel, B. K. (2025). A Cascade Synthesis of Furo‐Pyrrolo‐Pyridines via Pd(II)‐Catalyzed Dual N−H/C Annulative‐Cyclization. Chemistry – An Asian Journal. Available at: [Link]

  • Antonov, D., & Trusova, M. (2022). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 18, 136-143. Available at: [Link]

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Reviews on Heteroatom Chemistry, 16, 1-22. Available at: [Link]

  • Pan, L., Zhang, J., Dai, A., Sun, P., Zhang, Y., Jin, L., & Pan, L. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(17), 9634. Available at: [Link]

  • Zhang, Z., et al. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(4), 1485-1489. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. RSC Medicinal Chemistry, 12(12), 2096-2106. Available at: [Link]

  • Suksatu, A., et al. (2023). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B, 127(3), 649-661. Available at: [Link]

Sources

Application

The Strategic Utility of 4-Chlorofuro[3,2-c]pyridine Hydrochloride as a Pivotal Intermediate in Advanced Pharmaceutical Synthesis

Abstract This technical guide provides an in-depth exploration of 4-Chlorofuro[3,2-c]pyridine hydrochloride, a heterocyclic building block of significant interest in modern medicinal chemistry. We will elucidate the core...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chlorofuro[3,2-c]pyridine hydrochloride, a heterocyclic building block of significant interest in modern medicinal chemistry. We will elucidate the core reactivity of this intermediate, focusing on the mechanistic principles that underscore its utility. A detailed application will be showcased through its role in the synthesis of advanced pharmaceutical targets, specifically potent inhibitors of the RAR-related orphan receptor C2 (RORC2), which are under investigation for the treatment of autoimmune diseases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring both reproducibility and a deeper understanding of its synthetic applications.

Introduction: The Furo[3,2-c]pyridine Scaffold

The fusion of furan and pyridine rings creates the furo[3,2-c]pyridine bicyclic system, a scaffold that has garnered considerable attention in drug discovery. This structural motif is present in a variety of biologically active compounds. The inherent electron deficiency of the pyridine ring, further modulated by the fused furan ring, imparts unique chemical properties that are highly valuable for the synthesis of complex molecular architectures. 4-Chlorofuro[3,2-c]pyridine hydrochloride emerges as a particularly strategic starting material. The chlorine atom at the C4-position acts as an excellent leaving group, priming the molecule for a range of functionalization reactions, most notably nucleophilic aromatic substitution (SNAr).

Physicochemical Properties and Handling

Accurate characterization of a synthetic intermediate is fundamental to its effective use. The key properties of 4-Chlorofuro[3,2-c]pyridine hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 1187830-64-3[1]
Molecular Formula C₇H₅Cl₂NO[1]
Molecular Weight 190.03 g/mol [1]
Appearance Solid (typically off-white to beige)[2]
Solubility Soluble in water[2]
Storage Conditions Store in a dry, cool, well-ventilated place[1]

Handling Precautions: 4-Chlorofuro[3,2-c]pyridine hydrochloride is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted within a certified chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Core Reactivity and Mechanistic Rationale

The synthetic power of 4-Chlorofuro[3,2-c]pyridine hydrochloride is rooted in the electronic nature of the pyridine ring. The electronegative nitrogen atom withdraws electron density from the ring, making the carbon atoms, particularly at the C2 and C4 positions, electrophilic and thus susceptible to nucleophilic attack.

The chlorine atom at the C4-position is an excellent leaving group, making this position the primary site for nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile adds to the C4 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, resulting in the substituted product.

The stability of the Meisenheimer complex is a key factor in the facility of this reaction. The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization and drives the reaction forward. This inherent reactivity makes 4-Chlorofuro[3,2-c]pyridine hydrochloride a versatile precursor for introducing a wide array of functionalities, such as amines, ethers, and thioethers, onto the furo[3,2-c]pyridine core.

Application Highlight: Synthesis of RORC2 Inverse Agonists

A compelling application of 4-Chlorofuro[3,2-c]pyridine hydrochloride is its use as a key intermediate in the synthesis of potent and selective inverse agonists of the RAR-related orphan receptor C2 (RORC2). RORC2 is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17, making it a high-value target for the treatment of autoimmune diseases.

The following diagram illustrates the pivotal SNAr reaction in the synthesis of a RORC2 inhibitor precursor.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 4-Chlorofuro[3,2-c]pyridine Hydrochloride product 4-Anilino-furo[3,2-c]pyridine (RORC2 Inhibitor Precursor) reactant1->product S N Ar Reaction reactant2 Substituted Aniline (Nucleophile) reactant2->product conditions Base (e.g., DIPEA) Solvent (e.g., NMP) Heat (e.g., 120-150°C) conditions->product

Caption: Synthetic pathway for a RORC2 inhibitor precursor.

Detailed Experimental Protocol: SNAr with a Substituted Aniline

This protocol provides a detailed, step-by-step methodology for the nucleophilic aromatic substitution reaction between 4-Chlorofuro[3,2-c]pyridine hydrochloride and a representative substituted aniline to form a key intermediate for a RORC2 inhibitor.

Materials and Reagents:

  • 4-Chlorofuro[3,2-c]pyridine hydrochloride (1.0 eq.)

  • Substituted aniline derivative (e.g., 4-amino-N-isopropylbenzamide) (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Chlorofuro[3,2-c]pyridine hydrochloride (1.0 eq.) and the substituted aniline derivative (1.1 eq.).

  • Solvent and Base Addition: Add anhydrous NMP to dissolve the solids, followed by the dropwise addition of DIPEA (3.0 eq.) at room temperature. Rationale: The hydrochloride salt must be neutralized, and the aniline nucleophile is best activated in the presence of a non-nucleophilic organic base like DIPEA. NMP is a high-boiling polar aprotic solvent suitable for SNAr reactions that may require elevated temperatures.

  • Heating: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Rationale: SNAr reactions on heteroaromatic systems often require thermal energy to overcome the activation barrier associated with the temporary disruption of aromaticity.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove residual acid and NMP) and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-anilino-furo[3,2-c]pyridine product.

Experimental Workflow Visualization:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants: 4-Chlorofuro[3,2-c]pyridine HCl & Substituted Aniline B Add Solvent (NMP) & Base (DIPEA) A->B C Heat to 120-150°C B->C D Monitor by TLC/LC-MS C->D E Cool & Dilute with EtOAc D->E F Aqueous Wash (NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for SNAr and product isolation.

Conclusion

4-Chlorofuro[3,2-c]pyridine hydrochloride is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its utility is primarily derived from the activated C4-position, which readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles. As demonstrated in the synthesis of RORC2 inhibitor precursors, this building block provides a reliable and efficient entry point to the important furo[3,2-c]pyridine scaffold. The protocols and mechanistic insights provided herein are intended to empower researchers to effectively leverage this intermediate in their drug discovery and development programs.

References

  • Schnute, M. E., et al. (2018). Discovery of 3-Cyano- N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1 H-pyrrolo[2,3- b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. Journal of Medicinal Chemistry, 61(23), 10415–10439. [Link]

  • Oakwood Chemical. (n.d.). 4-Chlorofuro[3,2-c]pyridine. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2023). Pyridinium chloride. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). 4-Chloropyridine Hydrochloride. Retrieved January 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Chlorofuro[3,2-c]pyridine Hydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 4-Chlorofuro[3,2-c]pyridine hydrochloride. The following troubleshooting gu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 4-Chlorofuro[3,2-c]pyridine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges, grounded in established principles of organic chemistry and extensive experience with related heterocyclic compounds.

I. Core Principles of Purifying 4-Chlorofuro[3,2-c]pyridine Hydrochloride

4-Chlorofuro[3,2-c]pyridine hydrochloride is a crystalline solid, and its purification is primarily challenged by its hygroscopic nature and potential for thermal instability. The purification strategy generally revolves around recrystallization or washing, leveraging the solubility differences between the desired product and its impurities.

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-Chlorofuro[3,2-c]pyridine hydrochloride.

Issue 1: The isolated product is an oil or a sticky solid.

  • Possible Cause 1: Presence of Water. Pyridine hydrochloride salts are often hygroscopic and can absorb moisture from the atmosphere, leading to the formation of a viscous oil or sticky solid.[1][2]

    • Troubleshooting Steps:

      • Ensure all glassware is oven-dried before use.

      • Conduct the final steps of the purification under an inert atmosphere (e.g., nitrogen or argon).

      • If the product has already oiled out, attempt to co-evaporate with an anhydrous solvent like toluene to azeotropically remove residual water.

      • For future purifications, consider using anhydrous solvents for all washing and recrystallization steps.

  • Possible Cause 2: Impurities depressing the melting point. The presence of residual solvents or reaction byproducts can act as an impurity, preventing the formation of a crystalline solid.

    • Troubleshooting Steps:

      • Wash the crude product with a solvent in which the desired compound is sparingly soluble but the impurities are soluble. Good starting points for washing chlorinated pyridine hydrochlorides include cold ethanol, ethyl acetate, or diethyl ether.[3][4]

      • If washing is insufficient, proceed with recrystallization.

Issue 2: The product has a persistent color (e.g., yellow, brown, or black).

  • Possible Cause 1: High-molecular-weight byproducts or degradation. The synthesis of chlorinated pyridines can sometimes lead to colored impurities, which may be polymeric or degradation products.[5]

    • Troubleshooting Steps:

      • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol) and add a small amount of activated carbon (charcoal). Heat the mixture for a short period, then filter it hot to remove the carbon and adsorbed impurities. Cool the filtrate to crystallize the purified product.[6]

      • Recrystallization: A carefully chosen recrystallization solvent can leave colored impurities either in the mother liquor or as an insoluble residue. (See Section III for solvent selection).

  • Possible Cause 2: Residual reagents. Some reagents used in the synthesis may be colored or react to form colored species.

    • Troubleshooting Steps:

      • Ensure the work-up procedure effectively removes all residual reagents.

      • Consider an additional wash with a suitable solvent before proceeding to the final purification step.

Issue 3: Low yield after purification.

  • Possible Cause 1: Product loss in the mother liquor. The desired compound may have significant solubility in the recrystallization or washing solvent, even at low temperatures.

    • Troubleshooting Steps:

      • Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) to maximize precipitation.[6]

      • Minimize the amount of solvent used for recrystallization. The goal is to create a saturated solution at the boiling point of the solvent.

      • Consider a multi-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly. For hydrochloride salts, mixtures of ethanol/diethyl ether or isopropanol/diethyl ether can be effective.[4]

  • Possible Cause 2: Degradation during purification. Prolonged heating or exposure to incompatible conditions can lead to product degradation.

    • Troubleshooting Steps:

      • Minimize the time the compound is heated during recrystallization.

      • Ensure the pH of the solution is appropriate to maintain the stability of the hydrochloride salt.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 4-Chlorofuro[3,2-c]pyridine hydrochloride?

Solvent ClassRecommended SolventsRationale
Polar Protic Ethanol, IsopropanolOften good for dissolving hydrochloride salts when hot, with reduced solubility upon cooling.
Polar Aprotic Acetone, Ethyl AcetateCan be effective, but solubility may be lower. Often used as a co-solvent.
Non-Polar Diethyl Ether, HexaneThe hydrochloride salt is likely to be insoluble. These are excellent as "anti-solvents" in a two-solvent recrystallization system or for washing to remove non-polar impurities.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount of the crude product into several test tubes.

  • Add a small volume of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • Gently heat the test tubes with insoluble or sparingly soluble samples and observe if the compound dissolves.

  • Allow the hot solutions to cool to room temperature and then in an ice bath.

  • The best solvent will dissolve the compound when hot and yield a significant amount of crystalline precipitate upon cooling.

Q2: My HPLC analysis shows a persistent impurity peak close to my product peak. What should I do?

A2: Closely eluting impurities can be challenging to remove by simple recrystallization.

  • Option 1: Optimize Recrystallization. Try a different solvent system. Sometimes a change in solvent polarity can alter the co-crystallization behavior of the impurity.

  • Option 2: Column Chromatography. While chromatography of polar hydrochloride salts can be difficult, it is a powerful purification technique.[8]

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A polar eluent system will be required. A good starting point would be a mixture of dichloromethane or ethyl acetate with an increasing gradient of methanol. Adding a small amount of an acid (e.g., acetic acid) or a salt (e.g., ammonium acetate) to the mobile phase can sometimes improve peak shape for amines and their salts.

  • Option 3: pH-Based Separation. If the impurity has a different pKa than your product, you can perform an acid-base extraction.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the hydrochloride salt and extract the free base into the organic layer.

    • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

    • Re-form the hydrochloride salt by adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane). The purified hydrochloride salt should precipitate out.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended to ensure the purity and identity of 4-Chlorofuro[3,2-c]pyridine hydrochloride.

Analytical TechniquePurpose
HPLC/UPLC To determine the purity of the compound by separating it from any impurities.
LC-MS To confirm the molecular weight of the product and identify any impurities.
¹H NMR To confirm the chemical structure and identify any residual solvents or impurities with protons.
Melting Point A sharp melting point range is indicative of high purity.

IV. Visualized Workflows

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis Crude Crude Product (Solid or Oil) Wash Wash with Non-Polar Solvent (e.g., Diethyl Ether) Crude->Wash Remove non-polar impurities Dissolve Dissolve in Hot Polar Solvent (e.g., Ethanol) Wash->Dissolve Charcoal Treat with Activated Carbon (Optional for Color) Dissolve->Charcoal If colored Filter_Hot Hot Filtration Dissolve->Filter_Hot If no charcoal needed Charcoal->Filter_Hot Crystallize Cool to Crystallize Filter_Hot->Crystallize Filter_Cold Cold Filtration Crystallize->Filter_Cold Dry Dry Under Vacuum Filter_Cold->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product Analysis Purity & Identity Check (HPLC, NMR, MS) Pure_Product->Analysis

Caption: General purification workflow for 4-Chlorofuro[3,2-c]pyridine hydrochloride.

Troubleshooting_Diagram cluster_problem Problem Identification cluster_solution Potential Solutions cluster_outcome Desired Outcome Start Impure Product Is_Oily Is it an oil or sticky solid? Start->Is_Oily Is_Colored Is it colored? Is_Oily->Is_Colored No Solution_Oily Dry rigorously. Wash with non-polar solvent. Is_Oily->Solution_Oily Yes Has_Impurity Does HPLC show impurities? Is_Colored->Has_Impurity No Solution_Colored Recrystallize. Use activated carbon. Is_Colored->Solution_Colored Yes Solution_Impurity Optimize recrystallization. Consider chromatography or pH-based separation. Has_Impurity->Solution_Impurity Yes End Pure Product Has_Impurity->End No Solution_Oily->End Solution_Colored->End Solution_Impurity->End

Caption: Troubleshooting decision tree for common purification issues.

V. References

  • Chemodex.[2]

  • Labsolu.ca.[9]

  • Wikipedia.[1]

  • Google Patents.[10]

  • Google Patents.[6]

  • Mettler Toledo.[7]

  • Organic Syntheses.[3]

  • ResearchGate.[4]

  • Molecules, 25(21), 5059.[11]

  • Google Patents.[12]

  • ECHEMI.[13]

  • Reddit.[14]

  • Connect Journals.[8]

  • Beilstein Journal of Organic Chemistry, 14, 2436–2443.[15]

  • Oak Ridge National Laboratory.[16]

  • ResearchGate.[17]

  • International Journal of Molecular Sciences, 20(19), 4879.[18]

  • PubMed.[19]

  • Organic & Biomolecular Chemistry, 18(33), 6485-6493.[20]

  • Fluorochem.[21]

  • University of Rochester.

  • Patsnap.[5]

  • ECHEMI.[22]

  • BLD Pharm.[23]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Furopyridines

Welcome to the Technical Support Center for the synthesis of substituted furopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted furopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here, you will find practical, field-proven insights and troubleshooting advice to enhance the efficiency and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic approaches to synthesizing the furopyridine core?

A1: The synthesis of furopyridines generally follows two main strategies. The first involves the construction of the furan ring onto a pre-existing pyridine scaffold. The second, and often more challenging approach, is the formation of the pyridine ring from a substituted furan precursor. The choice of strategy is typically dictated by the availability of starting materials and the desired substitution pattern on the final furopyridine molecule.[1][2] A significant challenge in the latter approach is the inherent instability of the furan ring under the strongly acidic conditions often required for pyridine ring formation.[1]

Q2: My cyclization reaction to form the furopyridine is not working. What are some common reasons for this?

A2: Failure in the cyclization step can be attributed to several factors. One common issue is the use of inappropriate reaction conditions for the specific substrates. For instance, intramolecular cyclizations to form the furan ring may require specific catalysts or reagents to facilitate the reaction. Another critical factor can be the electronic nature of the substituents on the precursor molecule, which can significantly influence the feasibility of the cyclization. For example, electron-donating groups on the pyridine ring can facilitate electrophilic attack for furan ring formation.

Q3: I am observing a mixture of regioisomers. How can I improve the selectivity of my reaction?

A3: The formation of regioisomers is a common challenge in the synthesis of substituted heterocycles. To improve selectivity, careful consideration of the reaction mechanism is crucial. For instance, in reactions involving the construction of the pyridine ring, the substitution pattern on the furan precursor can direct the regioselectivity of the cyclization. Modifying the steric and electronic properties of the reactants and optimizing the reaction conditions, such as temperature and catalyst, can also significantly influence the isomeric ratio. In some cases, a change in synthetic strategy might be necessary to achieve the desired regioisomer.

Q4: What are the key considerations for scaling up a furopyridine synthesis from the lab to a pilot plant?

A4: Scaling up a synthesis presents a unique set of challenges that extend beyond simply increasing the quantities of reagents.[3] Key considerations include:

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic in larger reactors.

  • Mass Transfer and Mixing: Ensuring efficient mixing is crucial for maintaining reaction homogeneity and achieving consistent results.

  • Reaction Kinetics: The reaction kinetics may differ at a larger scale, potentially requiring adjustments to reaction times and temperatures.

  • Safety: A thorough safety assessment is paramount, considering potential hazards associated with large quantities of reagents and solvents.

  • Downstream Processing: Purification and isolation methods that are feasible in the lab, such as column chromatography, may not be practical for large-scale production.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of substituted furopyridines.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Potential Cause Explanation and Troubleshooting Steps
Poor Quality Starting Materials Impurities in starting materials can inhibit the reaction or lead to unwanted side reactions. Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the starting materials before use.
Suboptimal Reaction Conditions The reaction may be sensitive to temperature, concentration, or reaction time. Solution: Perform a systematic optimization of reaction conditions. This could involve running small-scale parallel reactions to screen different temperatures, solvents, and catalyst loadings.[4]
Inappropriate Catalyst or Reagent The chosen catalyst or reagent may not be active enough for the specific transformation. Solution: Consult the literature for alternative catalysts or reagents that have been successfully used for similar syntheses. Consider catalysts known for their high activity in related heterocyclic preparations.[5]
Product Decomposition The desired furopyridine derivative may be unstable under the reaction or workup conditions. Solution: Monitor the reaction progress by TLC or LC-MS to check for product degradation. If decomposition is observed, consider milder reaction conditions or a modified workup procedure.[4]
Furan Ring Instability As previously mentioned, the furan ring can be unstable in strongly acidic conditions. Solution: If your synthesis involves acidic steps, consider using milder acids or protecting the furan ring if possible. Alternatively, explore synthetic routes that avoid harsh acidic environments.[1]
Problem 2: Formation of Unexpected Side Products

Possible Causes and Solutions:

Potential Cause Explanation and Troubleshooting Steps
Side Reactions Depending on the functional groups present, various side reactions can occur. For example, in palladium-catalyzed cross-coupling reactions, homocoupling of starting materials can be a significant side reaction. Solution: Carefully analyze the side products by NMR and MS to understand the competing reaction pathways. Adjusting the reaction stoichiometry, catalyst, or ligands can often suppress unwanted side reactions.
Isomerization The reaction conditions might favor the formation of a thermodynamic product over the kinetic one, or vice versa, leading to a mixture of isomers. Solution: Analyze the effect of temperature and reaction time on the product distribution. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.
Incomplete Reaction The presence of starting materials or reaction intermediates in the final product mixture. Solution: Increase the reaction time or temperature, or add a fresh portion of the limiting reagent. Ensure efficient mixing to promote complete conversion.
Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

Potential Cause Explanation and Troubleshooting Steps
High Polarity of the Product Furopyridines, being heterocyclic compounds, are often polar, making them challenging to separate from polar impurities or byproducts. Solution: For column chromatography, consider using a more polar eluent system or a different stationary phase like alumina.[6] Reversed-phase chromatography can also be an effective alternative for purifying highly polar compounds.
Co-elution of Impurities Impurities with similar polarity to the desired product can make separation by column chromatography difficult. Solution: If column chromatography is ineffective, consider alternative purification techniques such as recrystallization, distillation (if the compound is volatile), or preparative HPLC.
Product "Oiling Out" During Crystallization The compound separates as an oil instead of forming crystals. Solution: This is often due to the solution being too concentrated or cooled too quickly. Try using a more dilute solution, cooling it more slowly, or scratching the inside of the flask to induce crystallization. Seeding with a small crystal of the pure product can also be effective.[6]

Experimental Protocols

Protocol 1: Synthesis of a Furo[3,2-c]pyridine Derivative via Intramolecular Cyclization

This protocol describes a general procedure for the synthesis of a substituted furo[3,2-c]pyridine via the intramolecular cyclization of a suitable pyridine precursor.

Step-by-Step Methodology:

  • Preparation of the Precursor: Synthesize the appropriately substituted pyridine precursor bearing a side chain amenable to cyclization (e.g., a propargyloxy or an acetonyl ether substituent at the 4-position of a 3-hydroxypyridine derivative).

  • Cyclization Reaction:

    • Dissolve the pyridine precursor in a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A).

    • Add a catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to the reaction mixture.

    • Heat the reaction mixture to a high temperature (typically 150-250 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., sodium bicarbonate or ammonia solution) to neutralize the acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Characterization of Substituted Furopyridines

Accurate characterization is essential to confirm the structure and purity of the synthesized furopyridine derivatives.

Step-by-Step Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to determine the chemical structure. The chemical shifts and coupling constants of the protons on the furan and pyridine rings provide valuable information about the substitution pattern.[7]

    • For complex structures or to confirm connectivity, 2D NMR techniques such as COSY, HSQC, and HMBC should be employed.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the molecule.[8]

    • Low-resolution mass spectrometry (LRMS) can be used to determine the molecular weight and fragmentation pattern, which can aid in structure elucidation.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as carbonyls, amines, or nitriles.

  • Melting Point:

    • Determine the melting point of the solid product. A sharp melting point is an indicator of high purity.

Visualization of Key Concepts

General Synthetic Strategies for Furopyridines

G cluster_0 Strategy 1: Furan Ring Formation cluster_1 Strategy 2: Pyridine Ring Formation Pyridine Precursor Pyridine Precursor Functionalization Functionalization Pyridine Precursor->Functionalization Introduce side chain Intramolecular Cyclization Intramolecular Cyclization Functionalization->Intramolecular Cyclization Catalyst/Heat Furopyridine Furopyridine Intramolecular Cyclization->Furopyridine Furan Precursor Furan Precursor Reaction with\nAmine Source Reaction with Amine Source Furan Precursor->Reaction with\nAmine Source e.g., NH4OAc Cyclocondensation Cyclocondensation Reaction with\nAmine Source->Cyclocondensation Acid/Heat Cyclocondensation->Furopyridine

Caption: Two primary retrosynthetic approaches for furopyridine synthesis.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions (T, t, conc.) check_purity->optimize_conditions Purity OK check_catalyst Evaluate Catalyst/ Reagent Activity optimize_conditions->check_catalyst No Improvement success Improved Yield optimize_conditions->success Improvement monitor_decomposition Monitor for Product Decomposition check_catalyst->monitor_decomposition No Improvement check_catalyst->success Improvement monitor_decomposition->start Decomposition Observed monitor_decomposition->success Stable

Caption: A decision tree for systematically troubleshooting low reaction yields.

References

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]

  • El-Sayed, N. N. E., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(15), 4475. [Link]

  • Okano, K., et al. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 26(19), 5947. [Link]

  • El-Faham, A., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 25(24), 5978. [Link]

  • Dandia, A., et al. (2014). A facile and efficient one-pot synthesis of novel biologically active furopyridine and furopyrimidine derivatives. RSC Advances, 4(82), 43673-43682. [Link]

  • Williams, M. J. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]

  • Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4333. [Link]

  • Bahrami, K., & Ghasemi, M. (2016). Palladium-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 20(8), 1435-1443. [Link]

  • Gevorgyan, V., et al. (2022). Umpolung Synthesis of Pyridyl Ethers by Bi(V)‐Mediated O‐Arylation of Pyridones. Angewandte Chemie International Edition, 61(52), e202213567. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(21), 6644. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. [Link]

  • Puzzarini, C., & Barone, V. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. The Journal of Physical Chemistry A, 127(14), 3233-3246. [Link]

  • Kumar, A., & Sharma, S. (2018). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 130(6), 73. [Link]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution? [Link]

  • de Meijere, A., et al. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Chemistry–A European Journal, 15(48), 13260-13281. [Link]

  • PureSynth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]

  • Reddit. (2024). Looking for tips on scaling up organic syntheses. [Link]

  • Wuts, P. G. M. (2022). Umpolung Synthesis of Pyridyl Ethers by BiV-Mediated O-Arylation of Pyridones. Angewandte Chemie International Edition, 61(52), e202213567. [Link]

  • Journal of Medicinal and Organic Chemistry. (2024). A Brief View on Pyridine Compounds. [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. [Link]

  • Shiotani, S., & Morita, H. (1986). Furopyridines. III. A new synthesis of furo[3,2‐b]pyridine. Journal of Heterocyclic Chemistry, 23(3), 665-668. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry, 14(7), 1334-1348. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1621. [Link]

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18635-18655. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Patsnap. (2025). Differences in NMR vs Mass Spectrometry for Identification. [Link]

  • Matile, S., et al. (2021). Bioinspired Ether Cyclizations within a π‐Basic Capsule Compared to Autocatalysis on π‐Acidic Surfaces and Pnictogen‐Bonding Catalysts. Chemistry–A European Journal, 27(42), 10834-10842. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? [Link]

  • Husson, J., et al. (2024). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molecules, 29(1), 228. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Jensen, K. F., et al. (2016). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Organic Process Research & Development, 20(6), 1164-1175. [Link]

  • Jensen, K. F., et al. (2012). Scale-up of Continuous Chemical Synthesis Systems. DSpace@MIT. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: NMR Bibliography. University of Wisconsin-Madison. [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? [Link]

  • Csuzdi, E., et al. (1994). New Formation of Pyrrolizines by Intramolecular Cyclization of Phenacyl Substituted Tetrahydropyridines. Synlett, 1994(06), 429-430. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Wang, J., et al. (2023). Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Organic & Biomolecular Chemistry, 21(32), 6524-6528. [Link]

  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. [Link]

  • Krasavin, M., et al. (2021). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 17, 1856-1863. [Link]

  • Wang, Q., et al. (2023). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 21(4), 743-747. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Chlorofuro[3,2-c]pyridine Hydrochloride

Welcome to the technical support center for the scale-up synthesis of 4-Chlorofuro[3,2-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the large...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 4-Chlorofuro[3,2-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this important heterocyclic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common issues, and ensure a safe, efficient, and scalable process.

Overview of the Synthetic Challenge

4-Chlorofuro[3,2-c]pyridine is a key building block in medicinal chemistry. Its scale-up synthesis, however, presents notable challenges, including management of hazardous reagents, control of reaction exotherms, prevention of side product formation like tars and oligomers, and ensuring consistent product purity and yield. The following guide outlines a robust, two-step synthetic approach starting from the commercially available furo[3,2-c]pyridin-4(5H)-one, followed by a comprehensive troubleshooting and FAQ section.

Proposed Scale-Up Synthetic Workflow

The recommended pathway involves the chlorination of furo[3,2-c]pyridin-4(5H)-one to yield the free base, 4-chlorofuro[3,2-c]pyridine, followed by its conversion to the stable hydrochloride salt.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Salt Formation A Furo[3,2-c]pyridin-4(5H)-one C Reaction Vessel (Toluene, Reflux) A->C B Phosphorus Oxychloride (POCl3) B->C D Work-up & Isolation (Quench, Extraction) C->D Reaction E 4-Chlorofuro[3,2-c]pyridine (Free Base) D->E Purification G Crystallization Vessel E->G F HCl in Solvent (e.g., Isopropanol) F->G H Filtration & Drying G->H Precipitation I 4-Chlorofuro[3,2-c]pyridine Hydrochloride (Final Product) H->I Isolation

Caption: Overall workflow for the two-step synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chlorofuro[3,2-c]pyridine

Principle: This transformation converts the pyridinone tautomer into the corresponding 4-chloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. Toluene is chosen as a high-boiling, inert solvent suitable for scale-up.

Protocol:

  • Vessel Preparation: Ensure a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe is inerted with nitrogen.

  • Charging Reagents: Charge the reactor with furo[3,2-c]pyridin-4(5H)-one (1.0 eq) and toluene (10 L/kg of starting material). Begin agitation.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) to the slurry at ambient temperature over 1-2 hours. An initial exotherm is expected; maintain the internal temperature below 40°C using a cooling jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110-115°C) and maintain for 4-8 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Quenching: Cool the reaction mixture to 0-5°C. In a separate vessel, prepare a quench solution of aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) cooled to 0-5°C. CAUTION: Slowly and carefully transfer the reaction mixture to the quench solution, maintaining the quench pot temperature below 20°C. This is a highly exothermic and gas-evolving step. Ensure adequate ventilation and headspace in the quench vessel.

  • Extraction & Wash: Allow the layers to separate. Extract the aqueous layer with toluene. Combine the organic layers and wash sequentially with water and saturated brine.

  • Solvent Swap & Isolation: Concentrate the toluene solution under reduced pressure to obtain the crude 4-chlorofuro[3,2-c]pyridine as an oil or solid.

Step 2: Formation of 4-Chlorofuro[3,2-c]pyridine Hydrochloride

Principle: The basic nitrogen of the pyridine ring is protonated by hydrochloric acid to form the hydrochloride salt. This salt typically has higher crystallinity and stability than the free base, facilitating purification and handling.

Protocol:

  • Dissolution: Dissolve the crude 4-chlorofuro[3,2-c]pyridine free base in a suitable solvent like isopropanol (IPA) or ethyl acetate (EtOAc) (5-10 L/kg).

  • Salt Formation: Cool the solution to 0-10°C. Slowly add a solution of HCl in IPA (e.g., 5-6 M) or bubble anhydrous HCl gas through the solution until the pH reaches 1-2.

  • Crystallization: Stir the resulting slurry at 0-10°C for 1-2 hours to promote complete precipitation.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with cold solvent (IPA or EtOAc).

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.

Troubleshooting Guide (Q&A Format)

Issue 1: The chlorination reaction is sluggish or incomplete, even after extended reflux.

  • Question: My HPLC analysis shows >5% of the starting furo[3,2-c]pyridin-4(5H)-one remaining after 8 hours at reflux. What could be the cause?

  • Answer:

    • Insufficient Chlorinating Agent: The stoichiometry of POCl₃ is critical. On scale, losses due to volatility or reaction with trace moisture can be significant. Ensure at least 2.0 equivalents are used; for stubborn reactions, increasing to 3.0 equivalents can be effective.[1]

    • Moisture Contamination: Water reacts vigorously with POCl₃, quenching it and reducing its effective concentration. Ensure all reagents, solvents, and the reactor are scrupulously dry. Perform a Karl Fischer titration on the starting material and solvent beforehand.

    • Mass Transfer Limitations: In a large-scale slurry-to-slurry reaction, poor agitation can lead to localized reagent depletion. Ensure the mechanical stirrer is providing adequate mixing to keep all solids suspended.

Issue 2: Significant formation of a dark, tarry substance is observed during chlorination.

  • Question: My reaction mixture turns black, and upon work-up, I have a low yield of product and a large amount of intractable residue. Why is this happening?

  • Answer: This is a common issue in pyridine chlorinations, often referred to as "pyridine coking".[2]

    • Cause - Overheating/Hot Spots: Localized overheating, especially during the initial exothermic addition of POCl₃, can initiate polymerization and degradation pathways. Strict temperature control is paramount.

    • Cause - Reaction Concentration: A reaction that is too concentrated can also promote intermolecular side reactions leading to oligomeric tars. Ensure adequate solvent volume (at least 10 L/kg).

    • Solution: The most effective mitigation is controlled addition of the chlorinating agent at a lower temperature before heating to reflux.[1][2] Adding POCl₃ at <40°C allows for controlled formation of the initial adduct before pushing the reaction to completion at higher temperatures.

G start Low Yield / Tar Formation in Chlorination Step q1 Was the reaction mixture dark/tarry? start->q1 a1_yes Indicates thermal decomposition or 'coking'. q1->a1_yes Yes q2 Was the starting material fully consumed (by HPLC)? q1->q2 No sol1 Troubleshooting Steps: 1. Improve temperature control during POCl3 addition (<40°C). 2. Ensure adequate solvent volume (≥10 L/kg). 3. Check for hot spots from poor agitation. a1_yes->sol1 a2_no Indicates an incomplete reaction. q2->a2_no No a2_yes Suggests product loss during work-up. q2->a2_yes Yes sol2 Troubleshooting Steps: 1. Verify POCl3 stoichiometry (use 2-3 eq). 2. Check for moisture in reagents/vessel (Karl Fischer). 3. Improve agitation for better mass transfer. a2_no->sol2 sol3 Troubleshooting Steps: 1. Ensure quench temperature is kept low (<20°C) to prevent hydrolysis. 2. Perform multiple extractions to ensure full product recovery. 3. Check pH of aqueous layer after extraction. a2_yes->sol3

Caption: Troubleshooting decision tree for low yield in the chlorination step.

Issue 3: The final hydrochloride salt is oily, discolored, or fails purity specifications.

  • Question: After adding HCl, my product oiled out instead of crystallizing, and the final dried solid is brownish with a purity of only 95%. How can I improve this?

  • Answer:

    • Impure Free Base: The purity of the salt is dictated by the purity of the free base. If significant tar was formed in the chlorination, impurities will carry over. Consider a charcoal treatment or a silica gel plug filtration of the crude toluene solution before the salt formation step.

    • Solvent Choice: The choice of solvent for salt formation is critical for good crystallinity. Isopropanol is generally a good choice. If it yields an oil, the solution may be too concentrated, or a different solvent system is needed. Try a co-solvent system like IPA/heptane or EtOAc/heptane to reduce solubility and induce crystallization.

    • Recrystallization: The most reliable method to improve purity and physical form is recrystallization. Dissolve the crude hydrochloride salt in a minimal amount of a suitable solvent (e.g., ethanol or methanol) at reflux, then cool slowly to allow for the formation of well-defined crystals, filtering off impurities.[3]

Frequently Asked Questions (FAQs)

  • Q1: Can I use other chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)?

    • A1: Yes, these reagents are also used for similar transformations.[1] However, POCl₃ is often preferred for scale-up due to its liquid state (easier to handle than solid PCl₅) and the formation of phosphoric acid byproducts, which are often easier to remove during aqueous work-up than the sulfur-based byproducts from SOCl₂. Thionyl chloride can also present unique safety hazards with certain solvents.[4]

  • Q2: What are the critical safety considerations for the chlorination step?

    • A2: The primary hazards are the corrosive nature of POCl₃ and the highly exothermic and gas-evolving quench step. Always use appropriate personal protective equipment (acid-resistant gloves, face shield, respirator). The quench must be performed slowly with efficient cooling and in a vessel with sufficient headspace to handle the CO₂ evolution (if using carbonate base) and HCl gas. Vent the off-gas through a scrubber. Reaction calorimetry is highly recommended before scaling up to fully understand the thermal hazards.[4]

  • Q3: How can I best monitor the reaction for completion?

    • A3: High-Performance Liquid Chromatography (HPLC) is the most reliable method. Develop a method that clearly separates the starting material, product, and any major impurities. Quench a small aliquot of the reaction mixture and extract it into a suitable solvent for analysis. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks but is not sufficient for final determination on scale.

  • Q4: My final product has a residual solvent smell. What is the best way to remove it?

    • A4: Ensure the product is fully dried under vacuum at a suitable temperature (e.g., 40-50°C). If the solvent is entrapped in the crystal lattice, a re-slurry in a non-solvent (like heptane or MTBE) can help. This involves stirring the solid product in the non-solvent for a few hours, then filtering and re-drying. This process can effectively displace the trapped solvent.

Summary of Key Process Parameters

ParameterStep 1: ChlorinationStep 2: Salt FormationRationale
Stoichiometry POCl₃ (2.0-3.0 eq)HCl (to pH 1-2)Ensures complete reaction; controls salt form.
Solvent TolueneIsopropanol / Ethyl AcetateInert, high-boiling solvent for reaction; appropriate polarity for crystallization.
Temperature Addition: <40°C; Reaction: Reflux0-10°CControls initial exotherm and drives reaction to completion; maximizes yield during precipitation.
Work-up Slow quench into cold baseFiltration and cold solvent washManages severe exotherm and gas evolution; removes impurities and maximizes recovery.
Safety Scrubber for off-gas, controlled quenchStandard handling of acidsNeutralizes corrosive HCl and POCl₃ fumes; standard chemical safety.

References

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google P
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH. [Link]

  • Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. [Link]

  • CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google P
  • A. - N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - ResearchGate. [Link]

  • SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES Maurice Taszarek and Hans-Ulrich Reissig - LOCKSS. [Link]

  • Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Managing Impurities in Furopyridine Preparations

Welcome to the comprehensive technical support center for managing impurities in furopyridine preparations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for managing impurities in furopyridine preparations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis, purification, and analysis of furopyridine compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in furopyridine synthesis?

A1: Impurities in furopyridine preparations can originate from various sources throughout the manufacturing process. These are broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1] Organic impurities are the most common and can arise from starting materials, intermediates, by-products of side reactions, and degradation products.[2] For instance, in multi-step syntheses, unreacted starting materials or intermediates can carry over to the final product if purification steps are not optimized.[2]

Q2: How do the main synthetic routes to furopyridines influence the types of impurities formed?

A2: The two primary strategies for synthesizing the furopyridine skeleton are: 1) constructing the furan ring onto a pre-existing pyridine ring, and 2) forming the pyridine ring from a furan derivative.[3][4] Each approach presents a unique impurity profile. For example, when building the furan ring via a Paal-Knorr type synthesis from a 1,4-dicarbonyl compound, impurities can arise from incomplete cyclization or side reactions of the dicarbonyl compound.[5][6] Conversely, constructing the pyridine ring on a furan scaffold can be challenging due to the instability of the furan ring under the strongly acidic conditions often required for electrophilic cyclization, potentially leading to degradation products.[7]

Q3: What are regioisomeric impurities, and why are they a concern in furopyridine synthesis?

A3: Regioisomeric impurities are molecules that have the same molecular formula but differ in the spatial arrangement of substituents on the furopyridine core.[3] The fusion of the furan and pyridine rings can occur in six possible isomeric forms (e.g., furo[2,3-b]pyridine, furo[3,2-b]pyridine).[7] During synthesis, reaction conditions may allow for the formation of small amounts of undesired regioisomers, which can be difficult to separate from the target molecule due to their similar physical and chemical properties. This is a significant concern as different regioisomers can exhibit different pharmacological and toxicological profiles.

Q4: What are the regulatory expectations for impurity control in active pharmaceutical ingredients (APIs) like furopyridines?

A4: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have stringent requirements for the control of impurities in new drug substances.[8] The ICH Q3A and Q3B guidelines establish thresholds for reporting, identifying, and qualifying impurities.[9][10] Generally, any impurity present at a level of 0.10% or higher should be identified and characterized.[11] These guidelines are crucial for ensuring the safety and efficacy of the final drug product.

Troubleshooting Guides

This section provides practical advice for addressing common issues encountered during furopyridine synthesis and purification.

Problem 1: Low Yield and High Impurity Profile in Cyclization Step

Symptoms:

  • Low yield of the desired furopyridine product.

  • Complex mixture of by-products observed by TLC or HPLC analysis.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Reaction Temperature Temperature can significantly influence the rates of competing side reactions.[1] If the reaction is sluggish, a moderate increase in temperature may be necessary. Conversely, if numerous by-products are forming, lowering the temperature might improve selectivity. Monitor the reaction progress closely by TLC or HPLC to find the optimal temperature.
Incorrect Stoichiometry or Order of Reagent Addition The ratio of reactants can be critical. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to by-products. In some cases, the order of addition matters. For instance, pre-forming an intermediate before adding the final reagent can sometimes lead to a cleaner reaction.[1]
Catalyst Inactivity or Inappropriate Choice Ensure the catalyst is fresh and active. For reactions sensitive to air or moisture, use appropriate handling techniques. If the reaction is not proceeding, consider screening different catalysts (e.g., trying a different Lewis or Brønsted acid in a Paal-Knorr synthesis).[12]
Presence of Oxygen or Moisture For air- or moisture-sensitive reactions, such as those involving organometallic reagents, ensure all solvents and reagents are thoroughly degassed and dried. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[13]
Problem 2: Difficulty in Removing a Persistent Impurity

Symptoms:

  • An unknown peak consistently appears in the HPLC chromatogram of the purified product.

  • The impurity co-elutes with the product or is difficult to separate by standard chromatographic methods.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Formation of a Structurally Similar Impurity (e.g., Regioisomer) Due to their similar polarities, regioisomers can be challenging to separate. Method development for preparative HPLC is crucial. Experiment with different stationary phases (e.g., C18, phenyl-hexyl, or cyano) and mobile phase compositions. Sometimes a change in the organic modifier (e.g., from acetonitrile to methanol) or the use of a different buffer can improve resolution.[14]
Impurity is a Degradation Product The desired product might be degrading during the work-up or purification. This is particularly relevant for furopyridines due to the potential instability of the furan ring.[7] Consider milder work-up conditions (e.g., avoiding strong acids or bases). If purification is done by chromatography, assess the stability of the product on the stationary phase.
Incomplete Reaction of a Starting Material If the impurity is a starting material, revisit the reaction conditions to drive the reaction to completion. This could involve increasing the reaction time, temperature, or the equivalents of another reactant.

Analytical and Purification Protocols

Protocol 1: General Method for Impurity Profiling of Furopyridines by HPLC-MS

Objective: To detect, identify, and quantify impurities in a furopyridine sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS), preferably a high-resolution mass spectrometer (e.g., Q-TOF).[8]

Materials:

  • Furopyridine sample

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or ammonium acetate (for mobile phase modification)

Method:

  • Sample Preparation: Dissolve the furopyridine sample in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting gradient would be 5-95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • UV Detection: Monitor at a wavelength where the furopyridine and expected impurities have good absorbance (e.g., 254 nm).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode is often suitable for nitrogen-containing heterocycles.

    • Scan Range: A wide scan range (e.g., m/z 100-1000) is recommended for initial screening.

    • Data Acquisition: Acquire both full scan MS and data-dependent MS/MS data to obtain fragmentation information for impurity identification.[15]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Use the MS data to determine the molecular weight of the impurities.

    • Utilize the MS/MS fragmentation patterns to propose structures for the unknown impurities.[15]

Rationale: HPLC coupled with MS is the gold standard for impurity analysis.[16] The high resolving power of HPLC separates the impurities from the main component, while the mass spectrometer provides molecular weight and structural information, which is crucial for identification.[15]

Protocol 2: Purification of a Furopyridine Derivative by Flash Chromatography

Objective: To remove impurities from a crude furopyridine product.

Materials:

  • Crude furopyridine sample

  • Silica gel for flash chromatography

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

Method:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. The ideal system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing: Pack a flash chromatography column with silica gel using the selected mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Run the column with the selected mobile phase, collecting fractions. Monitor the elution of the product by TLC.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Pool the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified furopyridine.

Rationale: Flash chromatography is a rapid and effective technique for purifying moderate to large quantities of organic compounds. The choice of solvent system is critical for achieving good separation.

Protocol 3: Recrystallization of a Solid Furopyridine

Objective: To obtain a highly pure crystalline furopyridine product.

Method:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the furopyridine well at high temperatures but poorly at low temperatures.[2] Test small amounts of the product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexane) to find a suitable one.[16][17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Rationale: Recrystallization is a powerful purification technique for solid compounds.[2] The slow formation of crystals allows for the exclusion of impurities from the crystal lattice, resulting in a highly purified product.

Visualizing Impurity Management

Workflow for Impurity Identification and Control

Workflow for Impurity Identification and Control in Furopyridine Synthesis cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_control Control Strategy Synthesis Furopyridine Synthesis Crude_Analysis Crude Product Analysis (TLC, HPLC) Synthesis->Crude_Analysis Synthesis->Crude_Analysis HPLC_MS HPLC-MS/MS Analysis Crude_Analysis->HPLC_MS Impurity > 0.1% Final_Product_Testing Final Product Purity Testing Crude_Analysis->Final_Product_Testing Impurity < 0.1% Structure_Elucidation Structure Elucidation HPLC_MS->Structure_Elucidation NMR NMR Spectroscopy NMR->Structure_Elucidation Isolation Impurity Isolation (Prep-HPLC) Isolation->NMR Process_Optimization Optimize Reaction Conditions Structure_Elucidation->Process_Optimization Purification_Development Develop Purification Method Structure_Elucidation->Purification_Development Process_Optimization->Synthesis Purification_Development->Synthesis

Caption: A decision-making workflow for the identification and control of impurities in furopyridine synthesis.

Common Impurity Formation Pathways

Common Impurity Formation Pathways in Furopyridine Synthesis cluster_impurities Impurity Sources Starting_Materials Starting Materials Intermediates Intermediates Starting_Materials->Intermediates SM_Impurity Starting Material Impurities Starting_Materials->SM_Impurity Carry-over Furopyridine_Product Furopyridine Product Intermediates->Furopyridine_Product Byproduct Reaction By-products Intermediates->Byproduct Side Reaction Unreacted_SM Unreacted Starting Materials/Intermediates Intermediates->Unreacted_SM Incomplete Reaction Degradation Degradation Products Furopyridine_Product->Degradation Instability

Caption: A diagram illustrating the common pathways for the formation of impurities during furopyridine synthesis.

References

  • W. (2014). Synthesis and σ receptor affinity of regioisomeric spirocyclic furopyridines. PubMed. [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • W. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. NIH. [Link]

  • W. (n.d.). Pharmaceutical impurity identification: a case study using a multidisciplinary approach. [Link]

  • W. (n.d.). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. (2015). Synthesis of furo[2,3-b]pyridin-4(7H)-ones and related quinolinone via Brønsted acid-promoted cyclisation of alkynes. [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

  • W. (n.d.). Crystallization Solvents.pdf. [Link]

  • Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. [Link]

  • Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

  • W. (2014). Validation of Impurity Methods, Part II. [Link]

  • Labinsights. (2024). Isolation and Identification of API Impurities. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • W. (n.d.). recrystallization-2.doc.pdf. [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Acid-promoted formal [3 + 2] cyclization/N,O-ketalization of in situ generated ortho-alkynyl quinone methides: access to bridged 2,3-cyclopentanoindoline skeletons. [Link]

  • W. (n.d.). Analytical method validation: A brief review. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]

  • W. (n.d.). Oxidative cyclization reagents reveal tryptophan cation–π interactions. PMC - NIH. [Link]

  • W. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. NIH. [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • Reddit. (2019). Recrystallization with two solvents. [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]

  • MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Furopyridine Isomers in Kinase Inhibition and Cancer Therapy

Introduction: The Furopyridine Scaffold in Drug Discovery Furopyridines, a class of heterocyclic compounds composed of fused furan and pyridine rings, represent a privileged scaffold in medicinal chemistry. Their structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furopyridine Scaffold in Drug Discovery

Furopyridines, a class of heterocyclic compounds composed of fused furan and pyridine rings, represent a privileged scaffold in medicinal chemistry. Their structural resemblance to purines and other endogenous molecules makes them ideal candidates for interacting with a variety of biological targets. The arrangement of the furan and pyridine rings gives rise to several isomers, each with a unique three-dimensional shape and electron distribution. This isomeric variation profoundly influences their biological activity, making a comparative understanding of their efficacy crucial for researchers in drug discovery and development.

This guide provides an in-depth comparison of the biological efficacy of different furopyridine isomers, with a focus on their applications as kinase inhibitors and anticancer agents. We will delve into the structure-activity relationships (SAR) of key isomers, present supporting experimental data from peer-reviewed literature, and provide detailed protocols for the evaluation of these compounds.

The Landscape of Furopyridine Isomers: A Structural Overview

The fusion of a furan ring to a pyridine ring can result in multiple isomeric scaffolds. The most commonly investigated isomers in drug discovery include:

  • Furo[2,3-b]pyridine: This isomer has shown significant potential as a scaffold for anticancer agents.[1][2]

  • Furo[3,2-b]pyridine: Derivatives of this isomer have been identified as potent and selective kinase inhibitors.[3]

  • Furo[3,2-c]pyridine: This scaffold is another promising framework for the development of novel therapeutic agents.[4]

  • Furo[2,3-d]pyrimidine: While technically a furopyrimidine, this related scaffold is often studied alongside furopyridines due to its similar biological activities, particularly as kinase inhibitors.[5]

The precise arrangement of the nitrogen atom in the pyridine ring and the oxygen atom in the furan ring dictates the molecule's hydrogen bonding capacity, lipophilicity, and overall conformation, which are critical determinants of its interaction with biological targets.[6]

Comparative Efficacy in Kinase Inhibition

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Furopyridine derivatives have emerged as potent inhibitors of several kinases, with the isomeric form of the core scaffold influencing both potency and selectivity.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[8] Derivatives of the furo[2,3-b]pyridine scaffold have demonstrated notable inhibitory activity against CDK2. For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (compound 14 in the cited study) exhibited an IC50 value of 0.93 µM against CDK2/cyclin A2.[8][9] This highlights the potential of the furo[2,3-b]pyridine core for developing effective CDK2 inhibitors.

Cdc-like Kinase (CLK) Inhibition

The furo[3,2-b]pyridine scaffold has been identified as a novel framework for developing highly selective inhibitors of cdc-like kinases (CLKs).[3] Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the discovery of potent and cell-active CLK inhibitors.[3] This selectivity is a crucial attribute in kinase inhibitor design, as it can minimize off-target effects and associated toxicities.

Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. The related furo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors of PI3Kα.[10] This demonstrates that the strategic placement of nitrogen atoms within the heterocyclic system can be tailored to target specific kinase families.

The following diagram illustrates a simplified workflow for a typical in vitro kinase inhibition assay used to determine the IC50 values of furopyridine isomers.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep Prepare serial dilutions of furopyridine isomer Incubate_Inhibitor Incubate kinase with furopyridine isomer Compound_Prep->Incubate_Inhibitor Kinase_Prep Prepare kinase enzyme solution Kinase_Prep->Incubate_Inhibitor Substrate_Prep Prepare substrate and ATP solution Initiate_Reaction Add substrate/ATP mix to start the reaction Substrate_Prep->Initiate_Reaction Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add stop reagent (e.g., ADP-Glo™) Incubate_Reaction->Stop_Reaction Develop_Signal Add detection reagent to generate luminescent signal Stop_Reaction->Develop_Signal Read_Plate Measure luminescence Develop_Signal->Read_Plate Data_Analysis Data Analysis Read_Plate->Data_Analysis Calculate IC50

Caption: A generalized workflow for an in vitro luminescence-based kinase inhibition assay.

Comparative Efficacy in Cancer Cell Cytotoxicity

The ultimate goal of developing kinase inhibitors is often to induce cancer cell death. The cytotoxic effects of furopyridine isomers are typically evaluated against a panel of human cancer cell lines using assays such as the MTT assay.

Cytotoxicity of Furo[3,2-c]pyridine Derivatives

A series of novel furan[3,2-c]pyridine derivatives have been synthesized and evaluated for their anti-tumor activity against esophageal cancer cell lines (KYSE70 and KYSE150).[4] One of the most potent compounds, 4c, demonstrated a 99% inhibition of cell growth at a concentration of 20 µg/mL and an IC50 of 0.655 µg/mL after 48 hours.[4] Molecular docking studies suggested that this compound may exert its effects by targeting METAP2 and EGFR.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of furopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.[12] For instance, in a study on pyridine derivatives, the presence and position of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups were found to enhance antiproliferative activity.[12] Conversely, the introduction of bulky groups or halogens sometimes led to decreased activity.[12] In the case of a furo[2,3-b]pyridine derivative, the incorporation of an ester functionality was found to enhance its activity against a colon cancer cell line.[8] These findings underscore the importance of fine-tuning the substitution pattern of each furopyridine isomer to optimize its therapeutic efficacy.

Below is a summary of the reported biological activities for derivatives of different furopyridine isomers.

Isomeric ScaffoldTargetCompound/Derivative ExampleActivity (IC50)Cancer Cell Line(s)Reference
Furo[2,3-b]pyridine CDK2/cyclin A2Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate0.93 µMHCT-116, MCF-7, HepG2, A549[8][9]
Furo[3,2-b]pyridine CLKs3,5-disubstituted furo[3,2-b]pyridinesPotent and selective inhibitionNot specified[3]
Furo[3,2-c]pyridine METAP2/EGFR (putative)Compound 4c0.655 µg/mLKYSE70, KYSE150[4][11]
Furo[2,3-d]pyrimidine PI3KαPiperazinyl furo[2,3-d]pyrimidine derivatives4.5 µM (compound 7b)PANC-1[10]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.

Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a furopyridine isomer against a specific kinase.[13]

  • Compound Preparation: Prepare a serial dilution of the test furopyridine isomer in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the kinase enzyme solution to each well containing the diluted compound. Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to initiate the phosphorylation reaction. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™. Subsequently, add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal intensity is inversely proportional to the kinase activity. Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[13]

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.[14][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furopyridine isomer and incubate for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO) to each well.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 492 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17]

Signaling Pathway Context

The therapeutic efficacy of furopyridine isomers as kinase inhibitors is best understood within the context of the signaling pathways they modulate.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[11][18] The inhibition of EGFR is a key strategy in the treatment of various cancers.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Furopyridine Furopyridine Isomer Furopyridine->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR-inhibiting furopyridine isomers.

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle.[8] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates & inactivates E2F E2F pRb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates transcription G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition CyclinA_CDK2 Cyclin A / CDK2 DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication Furopyridine Furopyridine Isomer Furopyridine->CyclinE_CDK2 Inhibition Furopyridine->CyclinA_CDK2 Inhibition G1_S_Transition->CyclinA_CDK2

Caption: The role of CDK2 in cell cycle progression and its inhibition by furopyridine isomers.

Conclusion and Future Perspectives

The comparative analysis of furopyridine isomers reveals a diverse and promising landscape for the development of novel therapeutics, particularly in the realm of kinase inhibition and cancer therapy. While direct, systematic comparisons of the parent isomeric scaffolds are not extensively documented, the available data on their derivatives strongly suggest that the isomeric form of the furopyridine core is a critical determinant of biological activity and target selectivity.

The furo[2,3-b]pyridine and furo[3,2-c]pyridine scaffolds have demonstrated significant potential as frameworks for broad-spectrum anticancer agents, while the furo[3,2-b]pyridine isomer appears to be a promising starting point for the development of highly selective kinase inhibitors. The related furo[2,3-d]pyrimidine scaffold further expands the chemical space for targeting kinases like PI3K.

Future research should focus on the systematic synthesis and parallel evaluation of minimally substituted furopyridine isomers to more definitively elucidate the intrinsic properties of each scaffold. Such studies will provide a more solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of the rich chemical space offered by furopyridine isomers holds great promise for the discovery of new and effective medicines to combat a range of human diseases.

References

  • Shaban, A. K. F., Nassar, I. F., EL-Kady, D. S., Ismail, N. S. M., Mahmoud, S. F., Awad, H. M., & El-Sayed, W. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]

  • Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(18), 9634. [Link]

  • Zavala-Guzmán, A. G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5396. [Link]

  • Shaban, A. K. F., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed, 34206976. [Link]

  • Kratochvil, J., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1213-1217. [Link]

  • IntechOpen. (2021). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

  • El-Gamal, M. I., et al. (2021). Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. RSC Medicinal Chemistry, 12(10), 1729-1740. [Link]

  • Ahmed, M. J. (2023). MTT Assay protocol. Protocols.io. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Wiley Online Library. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect. [Link]

  • National Center for Biotechnology Information. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Honda, R., et al. (2005). The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. The EMBO Journal, 24(3), 452-463. [Link]

  • Chen, Y. L., et al. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry, 66, 457-465. [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Wikipedia. [Link]

  • ResearchGate. (2021). (PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. ResearchGate. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Dimova, D., & Stumpfe, D. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 734. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. ResearchGate. [Link]

  • ResearchGate. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase. Wikipedia. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • ScienceDirect. (n.d.). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]

  • Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. Wikimedia Commons. [Link]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • YouTube. (2023). Cyclin and CDK in cell cycle progression. YouTube. [Link]

  • National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]

  • ResearchGate. (n.d.). Ribbon diagram of CDK2-cyclin A structure and location of the interface... ResearchGate. [Link]

  • UniProt. (n.d.). CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). UniProt. [Link]

  • ResearchGate. (2024). (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Furopyridine Cores

Introduction: The Rising Prominence of Furopyridines in Medicinal Chemistry Furopyridines, heterocyclic compounds arising from the fusion of a π-deficient pyridine and a π-excessive furan ring, have emerged as a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Furopyridines in Medicinal Chemistry

Furopyridines, heterocyclic compounds arising from the fusion of a π-deficient pyridine and a π-excessive furan ring, have emerged as a privileged scaffold in medicinal chemistry and materials science.[1] This unique electronic arrangement, resulting in six possible isomeric systems, underpins their diverse biological activities.[1] As isosteres of biologically significant quinoline, isoquinoline, and benzofuran moieties, furopyridine derivatives have demonstrated potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2]

The growing interest in these compounds has spurred the development of a multitude of synthetic strategies. These approaches can be broadly categorized into two main classes: the construction of the furan ring onto a pre-existing pyridine scaffold, or conversely, the formation of the pyridine ring from a furan precursor.[3] This guide provides a comparative analysis of the most significant synthetic routes to furopyridine cores, offering an in-depth look at their underlying mechanisms, experimental protocols, and relative advantages and limitations to assist researchers in navigating this complex synthetic landscape.

I. Building the Furan Ring: Cyclization Strategies from Pyridine Precursors

This classical and widely employed approach utilizes readily available pyridine derivatives as starting materials, with the final key step being the formation of the furan ring.

A. Intramolecular Cyclization of Substituted Pyridyl Ethers

Intramolecular cyclization represents one of the most direct methods for the synthesis of the furopyridine core. This strategy typically involves the formation of a carbon-oxygen bond between a hydroxyl group and an adjacent carbon atom on the pyridine ring, often facilitated by the presence of a suitable leaving group.

Reaction Mechanism and Rationale:

The mechanism generally proceeds via an initial nucleophilic attack of a hydroxyl group or its corresponding alkoxide onto an electrophilic center on the pyridine ring, leading to the formation of the fused furan ring. The choice of reagents and reaction conditions is critical to promote the desired cyclization over potential side reactions. For instance, the use of a strong base can facilitate the deprotonation of a hydroxyl group, increasing its nucleophilicity and promoting the cyclization.

Experimental Protocol: Synthesis of Furo[2,3-c]pyridine [4]

This protocol details a five-step synthesis of furo[2,3-c]pyridine starting from N-benzenesulfonylpiperidin-4-one. The key furan ring-forming step involves a reduction followed by aromatization.

  • Step 1: Wittig Olefination: To a solution of N-benzenesulfonylpiperidin-4-one in chloroform, ethyl (triphenylphosphoranylidene)acetate is added, and the mixture is stirred to yield the corresponding α,β-unsaturated ester.

  • Step 2: Michael Addition: The product from Step 1 is treated with a base such as DBU in THF to facilitate a Michael addition, leading to a cyclic intermediate.

  • Step 3: Intramolecular Cyclization via Selenocyclization: The intermediate is hydrolyzed to the corresponding carboxylic acid, which is then treated with phenylselenyl chloride (PhSeCl) in THF to induce an intramolecular selenocyclization, forming a lactone.

  • Step 4: Oxidative Dehydroselenylation and Furan Ring Formation: The seleno-lactone is oxidized with sodium periodate (NaIO4), followed by reduction with a reducing agent like DIBAL-H (1.1 equivalents) in THF at 0°C for 5 hours. An acidic work-up then affords the reduced form of furo[2,3-c]pyridine in 87% yield.[4]

  • Step 5: Aromatization: The reduced furopyridine is aromatized by treatment with potassium tert-butoxide (t-BuOK) in refluxing THF for 1 hour to yield the final furo[2,3-c]pyridine product in 88% yield.[4]

G cluster_0 Synthesis of Furo[2,3-c]pyridine N-benzenesulfonylpiperidin-4-one N-benzenesulfonylpiperidin-4-one Wittig Olefination Wittig Olefination N-benzenesulfonylpiperidin-4-one->Wittig Olefination Ph3P=CHCO2Et Michael Addition Michael Addition Wittig Olefination->Michael Addition DBU Selenocyclization Selenocyclization Michael Addition->Selenocyclization 1. Hydrolysis 2. PhSeCl Furan Ring Formation Furan Ring Formation Selenocyclization->Furan Ring Formation 1. NaIO4 2. DIBAL-H Aromatization Aromatization Furan Ring Formation->Aromatization t-BuOK Furo[2,3-c]pyridine Furo[2,3-c]pyridine Aromatization->Furo[2,3-c]pyridine

B. Transition Metal-Catalyzed Intramolecular C-H Activation/Annulation

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve highly efficient and selective bond formations. In the context of furopyridine synthesis, palladium-catalyzed intramolecular C-H activation has emerged as a powerful tool.

Reaction Mechanism and Rationale:

This approach leverages the ability of a palladium catalyst to activate a typically inert C-H bond on the pyridine ring and couple it with a tethered functional group, leading to the formation of the furan ring. The reaction often proceeds through a catalytic cycle involving oxidative addition, C-H activation/metalation, and reductive elimination. The choice of ligand for the palladium catalyst is crucial for the efficiency and selectivity of the reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis of Furo[2,3-b]pyridines [3]

This protocol describes a Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes.

  • Materials: β-ketodinitrile, alkyne, Pd(OAc)2 (palladium(II) acetate) catalyst, oxidant (e.g., Cu(OAc)2), and a suitable solvent (e.g., DMF).

  • Procedure:

    • To a reaction vessel, add the β-ketodinitrile (1.0 equiv), alkyne (1.2 equiv), Pd(OAc)2 (5 mol%), and oxidant (2.0 equiv).

    • Add the solvent and stir the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired furo[2,3-b]pyridine.

Yields for this method are reported to be in the range of 50-85%. [3]

G cluster_1 Pd(II)-Catalyzed Furo[2,3-b]pyridine Synthesis β-ketodinitrile + Alkyne β-ketodinitrile + Alkyne Pd(II) Catalysis Pd(II) Catalysis β-ketodinitrile + Alkyne->Pd(II) Catalysis Pd(OAc)2 Cyclization/Annulation Cyclization/Annulation Pd(II) Catalysis->Cyclization/Annulation Heat Furo[2,3-b]pyridine Furo[2,3-b]pyridine Cyclization/Annulation->Furo[2,3-b]pyridine

II. Building the Pyridine Ring: Strategies from Furan Precursors

An alternative and equally important strategy involves the construction of the pyridine ring onto a pre-existing and suitably functionalized furan derivative.

A. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetrahydroisoquinoline ring system. This methodology has been successfully adapted for the synthesis of tetrahydrofuro[3,2-c]pyridines.[2]

Reaction Mechanism and Rationale:

The reaction begins with the formation of a Schiff base from the condensation of the furan-ethylamine and an aldehyde. Subsequent protonation of the Schiff base generates a highly electrophilic iminium ion. The electron-rich furan ring then acts as the nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the fused pyridine ring. The choice of acid catalyst and reaction conditions can influence the yield and purity of the product.

Experimental Protocol: Synthesis of Tetrahydrofuro[3,2-c]pyridines [2]

This semi-one-pot protocol utilizes a Pictet-Spengler reaction for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.

  • Step 1: Condensation: A solution of 2-(5-methylfuran-2-yl)ethanamine and a commercially available aromatic aldehyde in a suitable solvent (e.g., dichloromethane) is stirred at room temperature to form the corresponding imine.

  • Step 2: Cyclization: The solvent is removed, and the crude imine is dissolved in a solvent suitable for the cyclization (e.g., acetonitrile). An acid catalyst, such as trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature until the reaction is complete.

  • Work-up and Purification: The reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford the desired tetrahydrofuro[3,2-c]pyridine.

Yields for this method are reported to be in the range of 40-75%, with higher yields observed for aldehydes bearing electron-donating groups. [2]

G cluster_2 Pictet-Spengler Synthesis of Tetrahydrofuro[3,2-c]pyridines Furan-ethylamine Furan-ethylamine Condensation Condensation Furan-ethylamine->Condensation Aromatic Aldehyde Iminium Ion Formation Iminium Ion Formation Condensation->Iminium Ion Formation Acid Catalyst (TFA) Intramolecular Cyclization Intramolecular Cyclization Iminium Ion Formation->Intramolecular Cyclization Electrophilic Substitution Tetrahydrofuro[3,2-c]pyridine Tetrahydrofuro[3,2-c]pyridine Intramolecular Cyclization->Tetrahydrofuro[3,2-c]pyridine

B. Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings. While furan itself can act as a diene, its aromatic character can make it less reactive than acyclic dienes. However, with appropriate dienophiles and reaction conditions, this reaction can be employed for the synthesis of furopyridine precursors.

Reaction Mechanism and Rationale:

The reaction proceeds in a concerted fashion, where the π-electrons of the furan (the diene) and the dienophile react to form a six-membered ring in a single step. The stereochemistry of the product is well-defined, making this a highly valuable reaction in stereoselective synthesis. The choice of dienophile and the use of Lewis acid catalysts can significantly influence the rate and outcome of the reaction.

Experimental Protocol: Diels-Alder Reaction of Furan with Maleic Anhydride

While this protocol describes the synthesis of a furan-maleic anhydride adduct, the resulting bicyclic compound can serve as a precursor for furopyridine synthesis through subsequent modifications.

  • Materials: Furan, maleic anhydride, and a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Procedure:

    • Dissolve maleic anhydride in the solvent in a round-bottom flask.

    • Add furan to the solution and stir the mixture at room temperature. The reaction is often exothermic.

    • The product, a white solid, will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold solvent.

    • The product can be purified by recrystallization.

This reaction typically proceeds in high yield.

III. Modern and Convergent Approaches

In addition to the classical strategies, several modern and more convergent approaches have been developed for the synthesis of furopyridine cores, offering advantages in terms of efficiency and atom economy.

A. Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot reaction to form a complex product, are highly desirable in terms of efficiency and sustainability. Several MCRs have been developed for the synthesis of highly substituted pyridine rings, which can be adapted for the synthesis of furopyridines.

Reaction Mechanism and Rationale:

The mechanisms of MCRs are often complex and involve a cascade of reactions. For pyridine synthesis, a common strategy involves the initial formation of an enamine or enolate, which then participates in a series of condensation and cyclization reactions. The convergence of multiple starting materials in a single step allows for the rapid generation of molecular diversity.

B. C-H Functionalization of Pyridines

Direct C-H functionalization of pyridines is a rapidly evolving field that offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[5] While still an emerging area for the direct synthesis of the furopyridine core, the functionalization of pre-formed furopyridines via C-H activation is a powerful tool for their elaboration.

Reaction Mechanism and Rationale:

This strategy involves the selective activation of a C-H bond on the pyridine ring by a transition metal catalyst, typically palladium, rhodium, or ruthenium, followed by coupling with a suitable reaction partner. The regioselectivity of the C-H activation is often controlled by the electronic properties of the pyridine ring and the presence of directing groups.[6]

IV. Comparative Analysis of Synthetic Routes

Synthetic Route Key Advantages Key Limitations Typical Yields Reaction Conditions
Intramolecular Cyclization Direct and often high-yielding for specific isomers.[4]Requires multi-step synthesis of the precursor; can have limited scope.70-90% for the cyclization step.[4]Often requires strong bases or specific cyclization reagents.
Transition Metal-Catalyzed C-H Activation High efficiency and selectivity; good functional group tolerance.[3]Can require expensive catalysts and ligands; optimization of reaction conditions may be necessary.50-85%.[3]Typically requires elevated temperatures and inert atmosphere.
Pictet-Spengler Reaction Utilizes readily available starting materials; good for synthesizing tetrahydro-furopyridines.[2]Limited to the synthesis of reduced furopyridine systems; yields can be moderate.[2]40-75%.[2]Acid-catalyzed, mild conditions.
Diels-Alder Reaction Excellent stereocontrol; forms the six-membered ring in a single step.Furan can be a reluctant diene; the initial adduct may require further transformations.High for the initial cycloaddition.Can be performed at room temperature, sometimes with Lewis acid catalysis.
Multicomponent Reactions High atom economy and efficiency; rapid generation of molecular diversity.Can be challenging to optimize; mechanisms can be complex.Variable, highly dependent on the specific reaction.Often one-pot, can vary from mild to harsh conditions.
C-H Functionalization High atom and step economy; avoids pre-functionalization.[5]Direct synthesis of the furopyridine core is still developing; regioselectivity can be a challenge.[6]Variable.Typically requires transition metal catalysts and elevated temperatures.

V. Conclusion and Future Outlook

The synthesis of furopyridine cores has evolved significantly, with a diverse array of methodologies now available to researchers. Classical approaches such as intramolecular cyclization and the Pictet-Spengler reaction remain valuable for their reliability and access to specific isomers. Modern transition metal-catalyzed reactions, particularly C-H functionalization, have opened up new avenues for efficient and selective synthesis.

The future of furopyridine synthesis will likely focus on the development of even more efficient and sustainable methods. The application of photoredox catalysis and flow chemistry, which are still in their nascent stages for furopyridine synthesis, holds great promise for milder reaction conditions and improved scalability. Furthermore, the development of novel multicomponent reactions and more selective C-H functionalization strategies will undoubtedly accelerate the discovery of new furopyridine-based therapeutics and functional materials. This guide serves as a foundational resource for researchers to navigate the existing synthetic landscape and to inspire further innovation in this exciting field.

VI. References

  • Shiotani, S. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 1997 , 45(5), 975.

  • Krasavin, M., et al. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Mol Divers, 2020 , 24, 833–845.

  • Chang, M.-Y.; Tai, H.-Y. SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 2011 , 83(8), 1889.

  • Reddy, B. V. S., et al. Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Org. Lett., 2022 , 24(21), 3845–3849.

  • Chang, M.-Y.; Tai, H.-Y. ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ChemInform, 2011 , 42(36).

  • Abdel-Wahab, B. F., et al. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. J. Iran. Chem. Soc., 2022 , 19, 3367–3383.

  • Scott, J. D., et al. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Lett., 2021 , 75, 153155.

  • Reddy, B. V. S., et al. Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Org. Lett., 2023 , 25(21), 3845–3849.

  • Khandelia, T.; Patel, B. K. Synthetic strategies to pyrido fused heterocycles. J. Chem. Sci., 2023 , 135(2), 34.

  • Fernández-Ibáñez, M. A., et al. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chem. Sci., 2017 , 8(3), 2249–2258.

  • Kumar, A.; Kumar, V. C–H functionalization of pyridines. Org. Biomol. Chem., 2020 , 18(35), 6837-6854.

  • Diels Alder Lab. Scribd.

  • Farrag, N. S., et al. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 2022 , 27(19), 6569.

  • Pérez-Anes, A., et al. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 2022 , 27(3), 999.

  • C-H Functionalization of Pyridines. ResearchGate.

  • Yoshida, J.-i., et al. ChemInform Abstract: Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange Without Using Cryogenic Conditions. ChemInform, 2013 , 44(32).

  • Application Notes and Protocols: Palladium-Catalyzed Synthesis of Furopyridine Derivatives. BenchChem.

  • Emmert, M. H., et al. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. J. Am. Chem. Soc., 2011 , 133(43), 17336–17348.

  • Pérez-Anes, A., et al. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 2022 , 27(3), 999.

  • Methods for preparation of furo[3,2‐c]pyridines; transformation of... ResearchGate.

  • Flow chemistry and the synthesis of energetic materials. JRC Publications Repository.

  • Wang, G.-W., et al. Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. Org. Lett., 2014 , 16(21), 5804–5807.

  • A new synthesis of furo[2,3‐b]pyridine derivatives. Sci-Hub.

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.

  • Diels-Alder Reaction Lab: Furan & Maleic Anhydride Synthesis. Studylib.

  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI.

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI.

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. NIH.

  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI.

  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. BenchChem.

  • Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. ResearchGate.

  • Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses.

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.

  • Strategies for the meta‐C−H functionalization of pyridines.... ResearchGate.

  • Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... ResearchGate.

  • Intramolecular Cyclization. Encyclopedia MDPI.

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. PMC - PubMed Central.

  • Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Organic & Biomolecular Chemistry (RSC Publishing).

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